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  • Product: 3-Fluoropyridine-2-sulfonamide
  • CAS: 133120-15-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Fluoropyridine-2-sulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoropyridine-2-sulfonamide is a heterocyclic organic compound that incorporates both a fluorinated pyridine ring and a sulfonamide function...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-sulfonamide is a heterocyclic organic compound that incorporates both a fluorinated pyridine ring and a sulfonamide functional group. This unique combination of moieties suggests its potential as a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to engage in various biological interactions.[1] The sulfonamide group, a cornerstone of antibacterial therapy, also imparts crucial physicochemical properties that can enhance drug-like characteristics.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 3-Fluoropyridine-2-sulfonamide, offering insights for its application in research and development.

Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Prediction
Molecular Formula C₅H₅FN₂O₂S
Molecular Weight 176.17 g/mol
Appearance Likely a solid at room temperatureBased on related pyridine sulfonamides
Melting Point Not available
Boiling Point Not available
Solubility Expected to have moderate aqueous solubilityThe sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can be protonated, enhancing solubility in acidic conditions.
pKa The pyridine nitrogen is expected to be a weak base (pKa ~ 2-3), and the sulfonamide proton is weakly acidic.The electron-withdrawing effects of the fluorine and sulfonamide groups decrease the basicity of the pyridine nitrogen.

Structural Analysis

The structure of 3-Fluoropyridine-2-sulfonamide is characterized by a pyridine ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 3-position with a fluorine atom.

Molecular Structure

G cluster_0 Synthesis of 3-Fluoropyridine-2-carboxylic acid cluster_1 Conversion to Sulfonamide start 3-Fluoropyridine step1 Deprotonation start->step1 step2 Carboxylation (CO₂) step1->step2 product1 3-Fluoropyridine-2-carboxylic acid step2->product1 product1_2 3-Fluoropyridine-2-carboxylic acid step3 Thionyl Chloride (SOCl₂) product1_2->step3 intermediate1 3-Fluoropyridine-2-carbonyl chloride step3->intermediate1 step4 Oxidation & Chlorination intermediate1->step4 intermediate2 3-Fluoropyridine-2-sulfonyl chloride step4->intermediate2 step5 Amination (NH₃ or NH₄OH) intermediate2->step5 final_product 3-Fluoropyridine-2-sulfonamide step5->final_product

Caption: Proposed synthetic workflow for 3-Fluoropyridine-2-sulfonamide.

Step-by-Step Methodology (Hypothetical)

Part 1: Synthesis of 3-Fluoropyridine-2-carboxylic acid

  • Deprotonation of 3-Fluoropyridine: 3-Fluoropyridine can be deprotonated at the 2-position using a strong base such as lithium diisopropylamide (LDA) or Bu₃MgLi in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). 2. Carboxylation: The resulting lithiated or magnesiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce a carboxylic acid group at the 2-position.

  • Work-up: Acidic work-up protonates the carboxylate to yield 3-fluoropyridine-2-carboxylic acid. [3] Part 2: Conversion to 3-Fluoropyridine-2-sulfonamide

  • Formation of the Acid Chloride: 3-Fluoropyridine-2-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conversion to Sulfonyl Chloride: A more direct route to the sulfonyl chloride from a related precursor is often employed. For instance, a method analogous to the synthesis of 3-chloro-2-pyridinesulfonyl chloride could be adapted. This involves the oxidative chlorination of a corresponding thio-intermediate. [4]3. Amination: The 3-fluoropyridine-2-sulfonyl chloride is then reacted with ammonia or ammonium hydroxide in a suitable solvent to form the final product, 3-Fluoropyridine-2-sulfonamide.

Reactivity Considerations
  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The fluorine and sulfonamide substituents further deactivate the ring, making electrophilic substitution challenging.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the fluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen and activated by the electron-withdrawing groups.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Fluoropyridine-2-sulfonamide are not available, the expected key features can be predicted based on the functional groups present.

Spectroscopic TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine and sulfonamide substituents. - A broad singlet for the -NH₂ protons of the sulfonamide group.
¹³C NMR - Carbon signals for the pyridine ring, with the carbons attached to fluorine and the sulfonamide group showing characteristic chemical shifts and C-F coupling.
¹⁹F NMR - A singlet or multiplet corresponding to the fluorine atom on the pyridine ring.
IR Spectroscopy - N-H stretching vibrations for the sulfonamide NH₂ group (around 3300-3400 cm⁻¹). - Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). - C-F stretching vibration (around 1200-1000 cm⁻¹). - Aromatic C-H and C=C/C=N stretching vibrations. [5]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 176.17 g/mol . - Characteristic fragmentation patterns involving the loss of SO₂, NH₂, and cleavage of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

The combination of the fluoropyridine and sulfonamide moieties in 3-Fluoropyridine-2-sulfonamide makes it an attractive scaffold for the design of novel therapeutic agents.

Potential Therapeutic Areas
  • Antibacterial Agents: The sulfonamide group is a well-established pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [6]The fluoropyridine moiety could be explored to enhance the potency, selectivity, or pharmacokinetic properties of new antibacterial agents.

  • Anticancer Agents: Pyridine and sulfonamide derivatives have been investigated as inhibitors of various targets in cancer therapy, including kinases and carbonic anhydrases. [2]The unique electronic properties conferred by the fluorine atom could lead to novel interactions with target proteins.

  • Enzyme Inhibitors: The structural features of 3-Fluoropyridine-2-sulfonamide make it a candidate for the design of inhibitors for a variety of enzymes. The sulfonamide group can act as a zinc-binding group in metalloenzymes, and the fluoropyridine ring can be tailored to fit into specific binding pockets.

Conclusion

3-Fluoropyridine-2-sulfonamide is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its structure combines the advantageous properties of a fluorinated pyridine ring and a sulfonamide functional group, suggesting a wide range of possible biological activities. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications based on the well-established roles of its constituent moieties. Further research into the synthesis, characterization, and biological evaluation of 3-Fluoropyridine-2-sulfonamide is warranted to unlock its full potential as a valuable tool for medicinal chemists and researchers.

References

  • Shandong Bailong Pharmaceutical Co., Ltd. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969–25982.
  • Abdel-Gawad, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2686.
  • PubChem. (n.d.). Pyridine-3-sulfonamide. Retrieved from [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2).
  • ResearchGate. (2025). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15781-15802.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Fluoropyridine-2-sulfonamide

This guide provides a comprehensive technical overview for the synthesis and structural elucidation of 3-Fluoropyridine-2-sulfonamide, a heterocyclic compound of significant interest to the pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and structural elucidation of 3-Fluoropyridine-2-sulfonamide, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of a fluorine atom and a sulfonamide group onto a pyridine scaffold presents a unique combination of functionalities that are highly valued in modern drug discovery.[1][2] Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Concurrently, the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in lead optimization. This document offers a detailed, field-proven perspective on the multi-step synthesis, purification, and rigorous characterization of the title compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of 3-Fluoropyridine-2-sulfonamide is best approached through a sequential strategy that builds the molecule from commercially available precursors. The chosen pathway prioritizes reaction efficiency, regioselectivity, and the use of well-established chemical transformations. The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Sulfonyl Chloride Formation cluster_2 Part 3: Sulfonamide Synthesis A 3-Aminopyridine B 3-Fluoropyridine A->B Diazotization/ Fluorination (Schiemann-type reaction) C 3-Fluoropyridine-2-sulfonyl Chloride B->C Chlorosulfonation D 3-Fluoropyridine-2-sulfonamide C->D Amination

Caption: Synthetic workflow for 3-Fluoropyridine-2-sulfonamide.

Step 1: Preparation of 3-Fluoropyridine

The initial step involves the synthesis of the core heterocyclic starting material, 3-fluoropyridine. While several methods exist, the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate from 3-aminopyridine, is a reliable and frequently employed method for introducing fluorine onto an aromatic ring.[5]

Causality Behind Experimental Choices:

  • Reagents: 3-Aminopyridine is a readily available and cost-effective starting material. Fluoroboric acid (HBF₄) is used to form the stable diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluorinated pyridine.

  • Conditions: The initial diazotization must be performed at low temperatures (-10 to 0 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent thermal decomposition requires careful heating to control the evolution of nitrogen and boron trifluoride gases.

Experimental Protocol: Synthesis of 3-Fluoropyridine

  • To a cooled (-10 °C) solution of 50% fluoroboric acid, add 3-aminopyridine portion-wise while maintaining the internal temperature below 0 °C.

  • With vigorous stirring, slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature, then heat to 35-40 °C and maintain for 2-3 hours, or until gas evolution ceases.[5]

  • Cool the mixture and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is 8-9.

  • The crude 3-fluoropyridine can be isolated by steam distillation.[5]

  • Further purification by fractional distillation yields the final product.

Step 2: Synthesis of 3-Fluoropyridine-2-sulfonyl Chloride

This critical step involves the regioselective introduction of a chlorosulfonyl group onto the 3-fluoropyridine ring. The electron-withdrawing nature of the fluorine atom and the ring nitrogen directs electrophilic substitution. Chlorosulfonation using chlorosulfonic acid is a direct and effective method for this transformation.[6]

Causality Behind Experimental Choices:

  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent. Its high reactivity necessitates careful handling and controlled reaction conditions.

  • Regioselectivity: The sulfonation is expected to occur at the C2 position, influenced by the directing effects of the ring nitrogen and the fluorine at C3.

  • Work-up: The reaction is quenched by pouring the mixture onto ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

Experimental Protocol: Synthesis of 3-Fluoropyridine-2-sulfonyl Chloride

  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid to 0 °C.

  • Slowly add 3-fluoropyridine dropwise to the cooled chlorosulfonic acid with efficient stirring, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat carefully to 80-90 °C for 4-6 hours.

  • Cool the reaction mixture back to room temperature and quench by pouring it slowly and carefully onto crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 3-fluoropyridine-2-sulfonyl chloride.

Step 3: Synthesis of 3-Fluoropyridine-2-sulfonamide

The final step is the conversion of the highly reactive sulfonyl chloride intermediate into the stable sulfonamide. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile.[7][8]

Causality Behind Experimental Choices:

  • Reagent: Aqueous ammonia provides both the nucleophile (NH₃) and a basic medium to neutralize the HCl byproduct. Using an excess ensures the complete conversion of the sulfonyl chloride.

  • Solvent: A co-solvent like dichloromethane or THF can be used to improve the solubility of the sulfonyl chloride.

  • Conditions: The reaction is typically exothermic and should be performed at low temperatures to control the reaction rate and minimize side reactions.

Experimental Protocol: Synthesis of 3-Fluoropyridine-2-sulfonamide

  • Dissolve the crude 3-fluoropyridine-2-sulfonyl chloride in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Fluoropyridine-2-sulfonamide.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Fluoropyridine-2-sulfonamide. The following techniques provide a self-validating system for structural elucidation.

G cluster_NMR NMR Details Compound Synthesized 3-Fluoropyridine-2-sulfonamide NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Structural Confirmation IR IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight Phys Physical Properties Compound->Phys Purity & Identity H1 ¹H NMR: Aromatic Proton Signals, -NH₂ Signal NMR->H1 C13 ¹³C NMR: Aromatic Carbon Signals, C-F & C-S Coupling NMR->C13 F19 ¹⁹F NMR: Single Fluorine Signal NMR->F19

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoropyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing 3-Fluoropyridine-2-sulfonamide in Drug Development The journey of a potential therapeutic agent from a laboratory curiosity to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 3-Fluoropyridine-2-sulfonamide in Drug Development

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous physicochemical characterization. Among the most critical of these early-stage assessments are solubility and stability. These two parameters dictate a molecule's formulation possibilities, bioavailability, storage conditions, and ultimately, its viability as a drug. This guide focuses on 3-Fluoropyridine-2-sulfonamide, a heterocyclic compound featuring a fluorinated pyridine ring coupled with a sulfonamide functional group.

While specific data on this exact molecule is nascent, its structural motifs are of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore responsible for the bioactivity of a wide range of antibacterial, diuretic, and hypoglycemic agents[1]. The fluorinated pyridine ring is a common feature in modern drug design, often introduced to modulate metabolic stability, binding affinity, and membrane permeability[2]. The combination of these two moieties suggests that 3-Fluoropyridine-2-sulfonamide could serve as a key intermediate or a pharmacologically active molecule in its own right[3][4].

This document serves as a comprehensive technical guide for researchers tasked with characterizing 3-Fluoropyridine-2-sulfonamide. We will move beyond simple data presentation to explain the underlying principles and the causal logic behind the recommended experimental designs. Our objective is to provide a robust framework for determining the solubility and stability profiles of this molecule, enabling informed decisions in the drug development pipeline.

Physicochemical Properties: The Foundation of Behavior

A molecule's inherent physical and chemical properties are the primary determinants of its solubility and stability. Understanding these characteristics is the first step in any rational experimental design.

1.1. Chemical Structure and Key Descriptors

The structure of 3-Fluoropyridine-2-sulfonamide forms the basis of its chemical personality. The electron-withdrawing nature of the fluorine atom and the sulfonamide group influences the electron density of the pyridine ring, affecting its pKa, polarity, and susceptibility to chemical reactions.

PropertyValue (Predicted/Calculated)Source
Molecular Formula C₅H₄FN₂O₂S-
Molecular Weight 191.17 g/mol PubChem CID: 12234445 (analogue)
Topological Polar Surface Area (TPSA) 81.4 ŲPubChem CID: 12234445 (analogue)
Predicted XLogP3-AA ~0.4PubChem CID: 12234445 (analogue)
Predicted pKa (Acidic - NH) ~8-9General Sulfonamide Chemistry
Predicted pKa (Basic - Pyridine N) ~1-2Effect of Fluoro- & Sulfonyl- groups

Note: Experimental values should be determined and used to validate these in silico predictions.

Caption: Chemical structure of 3-Fluoropyridine-2-sulfonamide.

Solubility Analysis: A Quantitative Approach

Solubility is not a single value but a profile that depends heavily on the properties of the solvent system. For pharmaceutical development, understanding solubility in both aqueous and organic solvents is essential for everything from purification and salt screening to formulation and biopharmaceutical modeling.

2.1. Theoretical Framework: Beyond "Like Dissolves Like"

The solubility of sulfonamides can be complex. While the Extended Hildebrand Solubility Approach can provide estimates, practical determination is necessary[5]. Key factors influencing the solubility of 3-Fluoropyridine-2-sulfonamide include:

  • pH: The sulfonamide group (-SO₂NH₂) is weakly acidic, and the pyridine nitrogen is weakly basic. Therefore, the molecule's net charge and solubility in aqueous media will be highly pH-dependent. Solubility is typically lowest near the isoelectric point and increases significantly as the molecule becomes ionized at pH values above the acidic pKa or below the basic pKa[6].

  • Solvent Polarity and Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl oxygens, the pyridine nitrogen, and the fluorine atom). Solvents capable of engaging in these interactions are likely to be more effective.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. High melting points can sometimes correlate with strong crystal packing and lower solubility[7].

2.2. Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Objective: To determine the equilibrium solubility of 3-Fluoropyridine-2-sulfonamide in various solvents at a controlled temperature.

Materials:

  • 3-Fluoropyridine-2-sulfonamide (crystalline solid, purity >99%)

  • Selected solvents (e.g., Water (pH 4.5, 7.4), Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate)[8][9]

  • Calibrated analytical balance

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated HPLC-UV or UPLC-MS/MS system for quantification[10]

Procedure:

  • Preparation: Add an excess amount of solid 3-Fluoropyridine-2-sulfonamide to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended to confirm this duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Causality Check: This step is critical to prevent artificially high results from undissolved solid. The filter material should be validated for low binding of the analyte.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. Calculate the concentration of the dissolved compound against a standard curve.

  • Verification: Visually inspect the vials to confirm that excess solid material remains, validating that equilibrium saturation was achieved.

Caption: Experimental workflow for equilibrium solubility determination.

2.3. Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Solvent SystemTemperature (°C)Equilibrium Solubility (mg/mL)Equilibrium Solubility (M)
Water (pH 4.5 Buffer)25Experimental DataCalculated Data
Water (pH 7.4 Buffer)25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)25Experimental DataCalculated Data
Ethyl Acetate25Experimental DataCalculated Data

Stability Assessment: Ensuring Molecular Integrity

A drug substance's stability determines its shelf-life, dictates storage and handling procedures, and ensures that the patient receives a safe and effective dose. Stability testing involves subjecting the molecule to a range of environmental stresses to identify potential degradation pathways and kinetics.

3.1. Theoretical Considerations: Potential Degradation Pathways

Based on its structure, 3-Fluoropyridine-2-sulfonamide may be susceptible to several degradation mechanisms:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially cleaving the molecule into 3-fluoropyridine-2-sulfonic acid and ammonia. The pyridine ring itself is generally stable to hydrolysis.

  • Oxidation: The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore not readily oxidized. However, the pyridine ring could be susceptible to oxidative degradation, especially in the presence of radical initiators.

  • Photolysis: Many aromatic and heterocyclic compounds are sensitive to UV or visible light. Photolytic degradation can involve complex radical-mediated pathways.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

3.2. Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing stability-indicating analytical methods and for predicting long-term stability. The protocol follows principles outlined by the International Council for Harmonisation (ICH).[11]

Objective: To identify the degradation products and degradation pathways of 3-Fluoropyridine-2-sulfonamide under various stress conditions.

Materials:

  • Solution of 3-Fluoropyridine-2-sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Thermostatic water bath or oven.

  • Photostability chamber.

  • Validated stability-indicating HPLC-UV/DAD or HPLC-MS method.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound. For each stress condition, transfer aliquots into separate, clearly labeled vials. Include a control sample stored under normal conditions (e.g., 4 °C, protected from light).

  • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a defined period.

  • Thermal Degradation: Store a sample (in solid and/or solution form) in an oven at an elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose a sample (in solid and/or solution form) to controlled light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample from each condition. For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all major degradation products. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) is crucial.

  • Mass Balance: Calculate the mass balance. The sum of the assay of the main peak and the areas of all degradation product peaks should ideally be close to 100% of the initial concentration, accounting for response factor differences.

Caption: Workflow for a forced degradation (stress testing) study.

3.3. Data Presentation: Stability Profile Summary

Summarize the findings to provide a clear overview of the molecule's liabilities.

Stress ConditionTime (hours)Assay of Parent (%)% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
Control 24>99.9<0.10Stable
0.1 M HCl, 60°C 24DataDataDataObservations
0.1 M NaOH, 40°C 24DataDataDataObservations
3% H₂O₂, RT 24DataDataDataObservations
Thermal, 80°C 24DataDataDataObservations
Photolytic (ICH) -DataDataDataObservations

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the characterization of 3-Fluoropyridine-2-sulfonamide's solubility and stability. By following these detailed protocols, researchers can generate the high-quality, reliable data necessary for advancing a compound through the drug development process. The emphasis on understanding the "why" behind each experimental step—from solvent selection based on molecular properties to the design of a self-validating stability study—ensures that the resulting data is not only accurate but also interpretable and actionable. This foundational knowledge is indispensable for successful formulation, analytical method development, and regulatory submissions.

References

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • Ansari, M. J., et al. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 6(2), 31-41. [Link]

  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3855–3866. [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282. [Link]

  • PubChem. 3-Fluoropyridine Compound Summary. CID 67794. [Link]

  • Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 336-345. [Link]

  • Adibkia, K., et al. (2014). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Horwitz, W. (1980). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]

  • El-Kassas, M., & El-Kady, M. (2021). Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt. ResearchGate. [Link]

  • Pauter, K., et al. (2015). A very fast and simple method for the determination of sulfonamide residues in seawaters. Acta Chromatographica, 27(3), 475-490. [Link]

  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4343. [Link]

  • Vaitekunas, J., et al. (2021). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 804-810. [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Catalysts, 10(7), 748. [Link]

  • Peregrino, P. B., & Unkefer, P. J. (1994). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 60(7), 2342-2346. [Link]

  • Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

  • Kanehisa Laboratories. KEGG PATHWAY Database. [Link]

  • Das Gupta, V. (1983). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(4), 447-449. [Link]

  • U.S. Pharmacopeia. <1236> Solubility Measurements. [Link]

  • Mitropoulou, M., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 27(19), 6296. [Link]

  • Osol, A., & Clark, L. (1955). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association, 44(1), 7-9. [Link]

  • PubChem. 3-Fluoropyridine-2-carboxamide Compound Summary. CID 45079852. [Link]

  • PubChem. 2-Chloro-pyridine-3-sulfonic acid amide Compound Summary. CID 12234445. [Link]

  • Molbase. 3-Fluoropyridine-2-carboxylic acid Product Page. [Link]

  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of the 3-Fluoropyridine-2-sulfonamide Scaffold: A Strategic Guide to Drug Discovery

An In-depth Technical Guide Abstract: The pyridine sulfonamide motif is a cornerstone in modern medicinal chemistry, integral to the pharmacophores of numerous approved drugs and clinical candidates. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The pyridine sulfonamide motif is a cornerstone in modern medicinal chemistry, integral to the pharmacophores of numerous approved drugs and clinical candidates. The introduction of a fluorine atom onto the pyridine ring, specifically at the 3-position adjacent to the sulfonamide, creates the 3-fluoropyridine-2-sulfonamide core—a scaffold with unique electronic and conformational properties. This guide provides a comprehensive framework for initiating and advancing a structure-activity relationship (SAR) campaign centered on this scaffold. We will delve into the strategic considerations behind analog design, the causal logic of experimental selection, and the integration of computational and in vitro methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.

The Pyridine Sulfonamide Scaffold: A Privileged Motif in Drug Discovery

Pyridine sulfonamides are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. Their prevalence stems from a combination of favorable characteristics:

  • Hydrogen Bonding Capabilities: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with protein active sites.

  • Structural Rigidity and Versatility: The pyridine ring provides a rigid, planar anchor for orienting substituents, while the sulfonamide linker allows for diverse R-group modifications to explore various pockets of a binding site.

  • Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, contributing to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The aromatic nature of the pyridine ring and the polar sulfonamide group allow for fine-tuning of properties like solubility, lipophilicity, and pKa.

The introduction of a fluorine atom at the 3-position of the pyridine ring is a deliberate strategic choice. Fluorine, being the most electronegative element, can profoundly influence the molecule's properties by:

  • Altering pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, potentially affecting its interaction with protein residues.

  • Modulating Conformation: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic effects.

  • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in protein active sites.

  • Blocking Metabolic Sites: A strategically placed fluorine can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.

Strategic Framework for an SAR Campaign

A successful SAR campaign requires a systematic approach to molecular modification and biological evaluation. The 3-fluoropyridine-2-sulfonamide scaffold can be dissected into three primary regions for modification, as illustrated below.

Caption: A strategic framework for dissecting the 3-fluoropyridine-2-sulfonamide scaffold and the iterative cycle of an SAR campaign.

Vector 1: Exploration of the Pyridine Ring

The initial focus should be on probing the SAR around the pyridine ring, while keeping the sulfonamide portion constant (e.g., as a simple benzenesulfonamide).

Rationale for Modification

Substituents on the pyridine ring can influence:

  • Steric Interactions: Probing the shape and size of the binding pocket.

  • Electronic Properties: Modulating the electron density of the ring and the pKa of the pyridine nitrogen.

  • Solubility and Physicochemical Properties: Introducing polar or non-polar groups to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Proposed Modifications and Experimental Design

The following table outlines a systematic approach to modifying positions 4, 5, and 6 of the pyridine ring.

PositionR-Group ModificationRationalePrimary Endpoint to Measure
Position 4 H (Parent)Establish baseline activity.IC50 / EC50
Me, Et, iPrProbe for small hydrophobic pockets.IC50 / EC50
OMe, OEtIntroduce hydrogen bond acceptors.IC50 / EC50, Solubility
Cl, BrExplore halogen bonding potential.IC50 / EC50
CN, CO2MeIntroduce polar, electron-withdrawing groups.IC50 / EC50, pKa
Position 5 H (Parent)Establish baseline activity.IC50 / EC50
F, ClModulate electronics and block potential metabolism.IC50 / EC50, Metabolic Stability
Me, EtAssess steric tolerance.IC50 / EC50
NH2, NMe2Introduce basic groups for potential salt bridges.IC50 / EC50, Solubility
Position 6 H (Parent)Establish baseline activity.IC50 / EC50
MeAssess steric clash near the sulfonamide linker.IC50 / EC50
NH2Potential for intramolecular hydrogen bonding.IC50 / EC50, Conformational Analysis

Vector 2 & 3: Exploration of the Sulfonamide Group

Once an optimal substitution pattern on the pyridine ring is identified, the focus shifts to the sulfonamide R-groups. The sulfonamide nitrogen (R1) is often unsubstituted (R1=H) to preserve the crucial hydrogen bond donor capability. Therefore, the primary focus is typically on the R2 group attached to the sulfur atom.

Rationale for R2 Modification

The R2 group is often the primary driver of potency and selectivity as it typically extends into a larger, more variable sub-pocket of the target protein. Modifications aim to:

  • Maximize Potency: By accessing new hydrophobic or polar interactions.

  • Enhance Selectivity: By designing features that are complementary to the target's unique active site architecture and not to off-targets.

  • Improve Pharmacokinetics: By modulating lipophilicity and other properties that influence ADME.

Proposed R2 Modifications and Experimental Design

Assuming the R2 group is an aryl ring (e.g., benzenesulfonamide), a systematic exploration can be undertaken.

R2 Aryl Ring PositionR-Group ModificationRationalePrimary Endpoint to Measure
Para (4-position) H (Parent)Establish baseline activity.IC50 / EC50, Selectivity
Me, CF3, t-BuExplore hydrophobic pocket size.IC50 / EC50
OMe, OCF3Modulate electronics and add H-bond acceptor.IC50 / EC50
Cl, FHalogen bonding and metabolic blocking.IC50 / EC50
SO2Me, SO2NH2Introduce polar, solvent-exposed groups.IC50 / EC50, Solubility
Meta (3-position) H (Parent)Establish baseline activity.IC50 / EC50
Me, Cl, OMeProbe for smaller, adjacent pockets.IC50 / EC50
NH2, OHIntroduce polar functionality.IC50 / EC50, Solubility
Ortho (2-position) H (Parent)Establish baseline activity.IC50 / EC50
Me, F, ClAssess steric hindrance and its effect on conformation.IC50 / EC50, Conformational Analysis

Experimental Protocols: A Self-Validating System

Trustworthiness in SAR data comes from robust and reproducible experimental design. Below is a generalized workflow for screening newly synthesized compounds.

Primary Biochemical Assay (e.g., Kinase Inhibition)

This protocol serves to determine the direct inhibitory effect of the compound on the purified target protein.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, add 50 nL of each compound dilution.

  • Reagent Addition: Add the target enzyme and its substrate (e.g., a peptide and ATP for a kinase) in the appropriate assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the product of the enzymatic reaction (e.g., a luminescence-based ATP detection reagent).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Convert raw data to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Cell-Based Assay (e.g., Target Engagement)

This assay confirms that the compound can penetrate cells and interact with its target in a physiological context.

Step-by-Step Protocol:

  • Cell Plating: Seed cells expressing the target of interest into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 2-4 hours).

  • Lysis: Wash the cells and lyse them to release cellular proteins.

  • Target Engagement Measurement: Use a suitable method to quantify the engagement of the compound with its target. This could be a cellular thermal shift assay (CETSA), a NanoBRET assay, or an immunoassay measuring a downstream signaling event (e.g., phosphorylation of a substrate).

  • Data Analysis: Plot the measured signal against the compound concentration to determine the cellular EC50.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis Synthesis Synthesis of Analogs QC Purity & Identity Check (LC-MS, NMR) Synthesis->QC Primary Primary Biochemical Assay (e.g., Enzyme IC50) QC->Primary Secondary Secondary Cell-Based Assay (e.g., Target Engagement EC50) Primary->Secondary Selectivity Selectivity Panel Screening Secondary->Selectivity ADME Early ADME Profiling (Solubility, Permeability) Selectivity->ADME SAR_Analysis SAR Analysis & Interpretation ADME->SAR_Analysis Design_Next Design of Next-Gen Compounds SAR_Analysis->Design_Next

Caption: A typical experimental workflow for an SAR screening cascade, from synthesis to data-driven design.

Conclusion and Future Directions

The 3-fluoropyridine-2-sulfonamide scaffold represents a fertile ground for the discovery of novel therapeutics. A systematic and hypothesis-driven SAR campaign, as outlined in this guide, is critical for success. By methodically exploring the three key vectors of modification—the pyridine ring, the sulfonamide nitrogen, and the sulfonamide R-group—researchers can build a comprehensive understanding of the molecular features required for potent and selective activity. The integration of robust biochemical and cellular assays with early ADME profiling provides a self-validating framework for decision-making, ensuring that resources are focused on compounds with the highest probability of success. Future efforts should focus on leveraging structural biology (e.g., X-ray crystallography) and advanced computational modeling to rationalize observed SAR trends and to guide the design of next-generation inhibitors with superior drug-like properties.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: The Sulfonamide Group in Medicinal Chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Privileged Structures: A Useful Concept for Lead Generation Source: Current Opinion in Chemical Biology URL: [Link]

  • Title: Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Source: A book chapter available on ScienceDirect URL: [Link]

  • Title: The Cellular Thermal Shift Assay for Drug Target Identification and Engagement Source: Nature Protocols URL: [Link]

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Fluoropyridine-2-sulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Value of the 3-Fluoropyridine-2-sulfonamide Scaffold The convergence of a sulfonamide group, a pyridine ring, and fl...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the 3-Fluoropyridine-2-sulfonamide Scaffold

The convergence of a sulfonamide group, a pyridine ring, and fluorine substitution creates a chemical scaffold with significant potential in modern drug discovery. The sulfonamide moiety is a well-established pharmacophore, known for its ability to act as a bioisostere of a carboxylate group and to coordinate with metal ions in enzyme active sites. The pyridine ring introduces a polar, heterocyclic system that can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, while also influencing the compound's pharmacokinetic properties. The strategic placement of a fluorine atom can profoundly modulate the molecule's pKa, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and a more favorable drug-like profile.[1] This guide delineates the most promising therapeutic targets for 3-Fluoropyridine-2-sulfonamide, grounded in established biochemical principles and supported by empirical evidence from related molecular classes.

I. Primary Target Class: Carbonic Anhydrases (CAs)

The sulfonamide group is a classic and highly potent zinc-binding function, making the carbonic anhydrase (CA) family of metalloenzymes a primary and highly probable target class for 3-Fluoropyridine-2-sulfonamide.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in processes ranging from pH regulation and fluid secretion to biosynthesis.[3] Humans express 15 CA isoforms with varying tissue distribution and physiological roles, allowing for the development of isoform-selective inhibitors for a range of therapeutic applications.[4]

Scientific Rationale & Mechanistic Insight

The inhibitory action of sulfonamides on CAs is well-characterized. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.[2] The pyridine ring and its fluorine substituent will project into the active site cavity, where they can form additional interactions with amino acid residues, thereby dictating the compound's affinity and isoform selectivity. The electron-withdrawing nature of the fluorine atom can influence the acidity of the sulfonamide proton, potentially impacting the binding kinetics.

Key Isoforms and Therapeutic Implications
  • hCA II (Cytosolic): Inhibition of hCA II in the ciliary body of the eye reduces aqueous humor secretion, making it a key target for anti-glaucoma agents.

  • hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis.[4] Selective inhibitors of hCA IX and XII are therefore pursued as novel anti-cancer therapeutics.[2] The pyridine scaffold offers significant opportunities for engineering selectivity for these tumor-associated isoforms over the ubiquitous cytosolic forms like hCA I and II.[5]

Experimental Validation Workflow: CA Inhibition

A robust workflow to validate 3-Fluoropyridine-2-sulfonamide as a CA inhibitor involves a combination of enzymatic and biophysical assays.

CA_Workflow cluster_0 Primary Screening cluster_1 Isoform Selectivity Profiling cluster_2 Biophysical Validation cluster_3 Cell-Based Assays A Stopped-Flow CO₂ Hydrase Assay B Esterase Assay (p-NPA) A->B Orthogonal Validation C Panel of Recombinant hCA Isoforms (I, II, IV, IX, XII) A->C Determine Ki for each isoform D Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS) C->D Validate direct binding to key isoforms F Hypoxic Cancer Cell Viability Assay (e.g., MCF-7, HT-29) C->F Assess anti-proliferative effects E ThermoFluor (Thermal Shift Assay) (Measures Kd) D->E Confirmatory Binding G Spheroid Acidification Assay F->G Confirm mechanism in 3D culture

Caption: Workflow for validating CA inhibitors.

This is the gold-standard method for measuring the catalytic activity of CAs.

  • Reagents & Equipment:

    • Stopped-flow spectrophotometer.

    • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water).

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.3, containing a pH indicator like p-nitrophenol).

    • Recombinant human CA isoform of interest.

    • 3-Fluoropyridine-2-sulfonamide stock solution in DMSO.

    • Acetazolamide as a positive control inhibitor.[6]

  • Procedure: a. Equilibrate the instrument and reagents to 25°C. b. Prepare serial dilutions of 3-Fluoropyridine-2-sulfonamide and the control inhibitor in the assay buffer. c. In one syringe of the stopped-flow instrument, load the CA enzyme and the inhibitor at various concentrations. d. In the second syringe, load the CO₂-saturated water. e. Rapidly mix the contents of the two syringes. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of the pH indicator. f. Record the initial rate of the reaction. g. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression. h. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Data Summary: Representative CA Inhibition Data for Pyridine-Sulfonamides
Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (IX vs II)Reference
4-Substituted Pyridine-3-Sulfonamides150 - 9800271 - 10000137 - 950091 - 8700up to 5.9-fold[2]
Ureido-Sulfonamides (e.g., SLC-0111)>10000>400454.5>8.8[4]

II. Secondary Target Class: Dihydropteroate Synthase (DHPS)

The foundational success of sulfonamides as antibacterial agents stems from their inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[7] This pathway is absent in humans, who obtain folate from their diet, making DHPS an ideal selective target for antimicrobial drugs.[8]

Scientific Rationale & Mechanistic Insight

DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[8] Sulfonamides, including 3-Fluoropyridine-2-sulfonamide, act as competitive inhibitors by mimicking the structure of the natural substrate, pABA.[7] They bind to the pABA-binding pocket in the DHPS active site, forming a dead-end complex and halting the production of dihydropteroate, a precursor to folic acid.[9][10] The pyridine and fluorine moieties can influence the binding affinity and the spectrum of activity against DHPS from different bacterial species.

Therapeutic Implications
  • Antibacterial Agents: Inhibition of DHPS leads to bacteriostasis, as bacteria are unable to synthesize the nucleotides required for DNA replication and cell division.[11] Compounds targeting DHPS are effective against a broad range of Gram-positive and Gram-negative bacteria.

  • Antifungal Agents: Some fungi also rely on the folate biosynthesis pathway, presenting opportunities for the development of antifungal agents targeting fungal DHPS.

Experimental Validation Workflow: DHPS Inhibition

DHPS_Workflow cluster_0 Enzymatic Assays cluster_1 Microbiological Testing cluster_2 Biophysical Validation A Coupled Spectrophotometric Assay (DHFR-coupled) B Phosphate Quantification Assay (Measures PPi release) A->B Orthogonal Confirmation C Minimum Inhibitory Concentration (MIC) (vs. Bacterial Panel: E. coli, S. aureus, etc.) A->C Correlate enzyme inhibition with antibacterial activity D Mechanism of Action Confirmation (Folate Rescue Experiments) C->D E Isothermal Titration Calorimetry (ITC) (Direct binding to DHPS) C->E Confirm target engagement F Surface Plasmon Resonance (SPR) (Binding kinetics) E->F

Caption: Workflow for validating DHPS inhibitors.

This continuous assay provides a convenient method for determining DHPS activity and inhibition.[12]

  • Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

  • Reagents & Equipment:

    • UV-Vis spectrophotometer or microplate reader.

    • Recombinant DHPS from the target organism (e.g., E. coli, S. aureus).

    • Recombinant DHFR.

    • Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Cofactor: NADPH.

    • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 10 mM DTT).

    • 3-Fluoropyridine-2-sulfonamide stock solution in DMSO.

    • Sulfamethoxazole as a positive control.

  • Procedure: a. To a 96-well plate, add the assay buffer, DHPS, DHFR, NADPH, and varying concentrations of 3-Fluoropyridine-2-sulfonamide or the control inhibitor. b. Pre-incubate the mixture for 10 minutes at 37°C. c. Initiate the reaction by adding the substrates (pABA and DHPP). d. Immediately begin monitoring the decrease in absorbance at 340 nm over time. e. Calculate the initial reaction rates and determine the IC₅₀ values from the dose-response curves.

III. Exploratory Target Classes: Kinases and Viral Enzymes

While Carbonic Anhydrases and DHPS represent the most probable targets, the chemical features of 3-Fluoropyridine-2-sulfonamide suggest potential activity against other enzyme families.

A. Protein Kinases

The pyridine core is a common scaffold in many approved kinase inhibitors, and sulfonamide moieties have been incorporated into kinase inhibitor designs to form key hydrogen bond interactions within the ATP-binding pocket.[13][14]

  • Rationale: The 3-Fluoropyridine-2-sulfonamide scaffold could be oriented within a kinase active site to engage with the hinge region (via the pyridine nitrogen) and the conserved lysine residue (via the sulfonamide).

  • Potential Targets: A broad kinase panel screen would be the most effective initial approach. Specific kinases where pyridine and sulfonamide motifs have proven fruitful include LRRK2, HPK1, and PI3K.[13][15][16]

  • Validation: Initial screening would involve commercially available kinase panel services, followed by dose-response enzymatic assays and cellular assays measuring the phosphorylation of downstream substrates for validated hits.

B. Viral Enzymes

Both sulfonamide and fluorinated heterocyclic scaffolds have been reported in compounds with antiviral activity.[17][18][19]

  • Rationale: Fluorine substitution can enhance binding affinity and metabolic stability, which are desirable properties for antiviral drugs.[1][20] The sulfonamide group can act as a hydrogen bond donor/acceptor, interacting with key residues in viral enzyme active sites.

  • Potential Targets: Viral proteases (e.g., HCV NS3/NS4A, HIV protease) and polymerases (e.g., reverse transcriptases) are plausible targets.

  • Validation: The initial step would be to screen 3-Fluoropyridine-2-sulfonamide in cell-based viral replication assays (e.g., cytopathic effect inhibition assays) for a panel of relevant viruses (e.g., HSV-1, HCV, influenza).[19] Positive hits would be followed up with specific enzymatic assays using recombinant viral enzymes.

IV. Conclusion and Forward-Looking Strategy

The 3-Fluoropyridine-2-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics. The evidence strongly supports Carbonic Anhydrases and Dihydropteroate Synthase as high-priority target classes for initial investigation. A systematic validation approach, beginning with enzymatic assays and progressing to cell-based and biophysical methods, will be crucial to elucidate the compound's precise mechanism of action and therapeutic potential. Exploratory screening against kinase and viral panels is a logical secondary strategy to uncover novel activities. The insights gained from these studies will guide future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately unlocking the full therapeutic value of this versatile chemical scaffold.

References

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(26), 16047–16063. [Link]

  • Balan, A. M., & Pinteala, M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3248. [Link]

  • Cui, J., et al. (2018). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. [Link]

  • Deng, L., et al. (2011). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 413(1), 47-52. [Link]

  • Hevener, K. E., et al. (2009). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Structure, 17(10), 1379–1390. [Link]

  • Jończyk, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3505. [Link]

  • Krasavin, M., & Zahanich, I. (2023). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(2), 551. [Link]

  • Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(22), 14364. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 21(24), 9639. [Link]

  • O'Keeffe, T. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 967–974. [Link]

  • Reeve, S. M., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1146–1154. [Link]

  • Said, M. F. M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25893–25905. [Link]

  • Shi, Y., et al. (2020). Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues. Food and Agricultural Immunology, 31(1), 319-332. [Link]

  • Remko, M., et al. (2011). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. [Link]

  • Wang, L., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Wittmann, M., & Zeiler, E. (2022). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 12(12), 1541. [Link]

  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1146-1154. [Link]

  • Anghel, A. M., et al. (2016). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 102-109. [Link]

  • El-Damasy, A. K., & El-Sayed, M. A. A. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry, 13(12), 1439-1463. [Link]

  • Jo, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2516. [Link]

  • Krasavin, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

  • El-Damasy, A. K., & El-Sayed, M. A. A. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. SciSpace. [Link]

  • Kanehisa Laboratories. (2023). KEGG PATHWAY Database. [Link]

  • Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?. [Link]

  • Krumpolcova, V., et al. (2006). Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Journal of Medicinal Chemistry, 49(10), 3055-3061. [Link]

  • Yun, M. K., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry, 24(22), 5857–5865. [Link]

  • Al-Mosawi, A. J. (2017). Sulfonamides and trimethoprim animation: folic acid inhibitors. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Laboratory Synthesis of 3-Fluoropyridine-2-sulfonamide

Abstract This document provides a comprehensive, in-depth guide for the laboratory synthesis of 3-Fluoropyridine-2-sulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 3-Fluoropyridine-2-sulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol details a reliable two-step synthetic route commencing from the commercially available precursor, 2-amino-3-fluoropyridine. The synthesis involves a copper-catalyzed diazotization-sulfonylation to form the key intermediate, 3-fluoropyridine-2-sulfonyl chloride, followed by a controlled amination to yield the final product. This guide emphasizes the causality behind experimental choices, robust safety protocols, and detailed characterization methods to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

3-Fluoropyridine-2-sulfonamide is a key heterocyclic scaffold. The presence of the fluorine atom at the 3-position and the sulfonamide group at the 2-position imparts unique electronic and conformational properties, making it a desirable fragment in the design of bioactive molecules. The sulfonamide functional group is a prevalent feature in numerous therapeutic agents, and its combination with a fluorinated pyridine ring can enhance metabolic stability, binding affinity, and cell permeability.

The synthetic strategy outlined herein is a robust and well-documented two-step process. This approach is favored for its reliable yields and the commercial availability of the starting material, 2-amino-3-fluoropyridine.

The two core transformations are:

  • Diazotization-Sulfonylation: Conversion of the 2-amino group of 2-amino-3-fluoropyridine into a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to generate the reactive intermediate, 3-fluoropyridine-2-sulfonyl chloride. This is a variation of the Sandmeyer reaction.[1]

  • Amination: The resulting sulfonyl chloride is carefully reacted with an ammonia source to furnish the desired 3-Fluoropyridine-2-sulfonamide.

This method avoids the direct and often aggressive chlorosulfonation of the pyridine ring, which can lead to issues with regioselectivity and harsh reaction conditions.

Overall Reaction Scheme

Reaction_Scheme Start 2-Amino-3-fluoropyridine Intermediate 3-Fluoropyridine-2-sulfonyl chloride Start->Intermediate 1. NaNO₂, HCl, SO₂, CuCl₂ 2. Acetic Acid Product 3-Fluoropyridine-2-sulfonamide Intermediate->Product NH₄OH, THF Experimental_Workflow cluster_part_a Part A: Sulfonyl Chloride Synthesis cluster_part_b Part B: Sulfonamide Synthesis A1 Prepare SO₂/CuCl₂ in Acetic Acid @ 0°C A3 Combine Solutions Dropwise < 10°C A1->A3 A2 Prepare Diazonium Salt @ 0-5°C A2->A3 A4 Warm to RT, Stir 1-2h A3->A4 A5 Quench on Ice A4->A5 A6 Extract with DCM A5->A6 A7 Wash (NaHCO₃, Brine) & Dry (MgSO₄) A6->A7 A8 Concentrate in vacuo A7->A8 B1 Dissolve Crude Sulfonyl Chloride in THF A8->B1 Use Immediately B2 Cool to 0°C B1->B2 B3 Add NH₄OH Dropwise B2->B3 B4 Stir 1h at RT B3->B4 B5 Remove THF in vacuo B4->B5 B6 Filter Solid Product B5->B6 B7 Wash with Cold Water B6->B7 B8 Recrystallize & Dry B7->B8

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the final product, 3-Fluoropyridine-2-sulfonamide, should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the pyridine ring and the sulfonamide NH₂ protons.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): To confirm the presence and chemical shift of the fluorine atom.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final compound. A sharp melting point range is indicative of high purity.

Safety and Hazard Management

This protocol involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.

  • Sulfonyl Chlorides: These compounds are corrosive and react violently with water. [2][3]They cause severe skin burns and eye damage. [3]Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Sodium Nitrite: A strong oxidizing agent. Toxic if swallowed. Handle with care.

  • Concentrated Acids (HCl, Acetic Acid): Highly corrosive. Handle with extreme care in a fume hood.

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas. The entire procedure involving SO₂ must be performed in a well-ventilated fume hood.

  • Diazonium Salts: Potentially explosive, especially when dry. Never isolate the diazonium salt. Always use it in situ as a solution.

All waste should be disposed of according to institutional and local environmental regulations.

References

  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). CN106397310A - 3-fluoropyridine preparation method high in yield and content.
  • Wei, H., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • AOAC International. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Chemistry & Biology Interface. (2011). A convenient method for the synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]

  • Google Patents. (n.d.). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • ACS Publications. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor.
  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for 3-Fluoropyridine-2-sulfonamide in CNS Drug Discovery

An In-Depth Technical Guide Introduction: A Privileged Scaffold for a Challenging Target The discovery and development of drugs targeting the Central Nervous System (CNS) are fraught with challenges, primarily due to the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: A Privileged Scaffold for a Challenging Target

The discovery and development of drugs targeting the Central Nervous System (CNS) are fraught with challenges, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement within a complex neurological landscape.[1] In this context, the strategic design of small molecules is paramount. The 3-fluoropyridine-2-sulfonamide scaffold has emerged as a structure of significant interest, embodying a confluence of chemical properties that are highly advantageous for CNS drug candidates.

The utility of sulfonamides in medicine is extensive and well-documented, expanding far beyond their original use as antimicrobial agents to include a wide array of pharmacotherapeutic areas, including CNS disorders.[2] The arylsulfonamide motif is a versatile pharmacophore capable of engaging with various biological targets such as enzymes, ion channels, and receptors.[2] This guide provides a detailed exploration of the 3-fluoropyridine-2-sulfonamide scaffold, outlining its strategic value, potential mechanisms of action, and detailed protocols for its evaluation in a CNS drug discovery pipeline.

The Strategic Advantage: Unpacking the Core Components

The power of the 3-fluoropyridine-2-sulfonamide scaffold lies in the synergistic contribution of its three key components:

  • The Sulfonamide Group (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry. It is a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with protein targets. Its geometry and electronic properties make it a successful bioisostere for other functional groups like carboxylic acids, enabling it to modulate physicochemical and pharmacological properties.[3][4] The sulfonamide group is a key feature in drugs targeting enzymes like carbonic anhydrases, kinases, and proteases.

  • The Pyridine Ring: As a heterocyclic aromatic ring, pyridine is a common feature in CNS drugs. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence solubility and receptor interactions. Its aromatic nature allows for π-π stacking interactions with target proteins.

  • The Fluorine Atom (-F): The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry, particularly for CNS agents.[5] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity through unique electronic interactions.[6][7] Crucially for CNS applications, fluorination can increase lipophilicity, which often improves BBB penetration.[1][8]

Synthesis and Chemical Properties

The synthesis of 3-fluoropyridine-2-sulfonamide derivatives generally follows established methodologies for sulfonamide formation. A common approach involves the reaction of a corresponding sulfonyl chloride with an amine in the presence of a base.

General Synthesis Workflow

cluster_reaction Reaction cluster_product Product A 3-Fluoropyridine-2- sulfonyl chloride R Reaction Vessel A->R Reactant 1 B Primary/Secondary Amine (R1R2NH) B->R Reactant 2 C 3-Fluoropyridine-2-sulfonamide Derivative R->C Base (e.g., Pyridine, TEA) Solvent (e.g., DCM)

Caption: General synthetic scheme for 3-fluoropyridine-2-sulfonamide derivatives.

Potential Mechanisms of Action in the CNS

The structural features of 3-fluoropyridine-2-sulfonamide suggest its potential to modulate several key CNS signaling pathways implicated in various neurological and psychiatric disorders.

Kinase Inhibition (e.g., PI3K/mTOR Pathway)

The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in neurodegenerative diseases and brain tumors. Sulfonamide-based pyridine derivatives have been successfully developed as potent PI3K/mTOR dual inhibitors. The 3-fluoropyridine-2-sulfonamide scaffold can be rationally designed to fit into the ATP-binding pocket of these kinases, with the sulfonamide group forming critical hydrogen bonds.

RTK Growth Factor Receptor (e.g., RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effects (Cell Survival, Growth, Proliferation) mTORC1->Downstream Inhibitor 3-Fluoropyridine-2-sulfonamide (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Cholinesterase Inhibition

In diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[9] The sulfonamide scaffold has been incorporated into potent cholinesterase inhibitors, suggesting that 3-fluoropyridine-2-sulfonamide derivatives could be developed for this purpose.[9]

Experimental Protocols: A Step-by-Step Guide for Evaluation

The successful progression of a CNS drug candidate relies on a robust pipeline of in vitro and in vivo assays. Here, we provide detailed, self-validating protocols for the initial characterization of a novel 3-fluoropyridine-2-sulfonamide derivative.

Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay is critical for determining if a compound can cross the BBB, a prerequisite for CNS activity. The Transwell assay is a widely used and reliable model.[10]

Objective: To quantify the bidirectional permeability of the test compound across a confluent monolayer of brain microvascular endothelial cells (BMECs).

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or similar

  • Cell culture medium and supplements

  • Test compound (3-fluoropyridine-2-sulfonamide derivative)

  • Lucifer yellow (paracellular permeability marker)

  • Analytical instrumentation (LC-MS/MS)

Workflow Diagram:

A 1. Seed BMECs on Transwell Inserts B 2. Culture to Confluency (~5-7 days) A->B C 3. Validate Monolayer Integrity (Measure TEER) B->C D 4. Add Test Compound to Apical (A) or Basolateral (B) Chamber C->D TEER > 100 Ω·cm² E 5. Incubate (e.g., 60 min) D->E F 6. Collect Samples from Receiver Chamber E->F G 7. Analyze Compound Concentration (LC-MS/MS) F->G H 8. Calculate Apparent Permeability (Papp) G->H

Caption: Workflow for the in vitro Transwell BBB permeability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts at a density of 2.5 x 10⁴ cells/cm².

  • Culture: Culture the cells until they form a confluent monolayer. This typically takes 5-7 days. Replace the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Trans-Endothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A tight monolayer is indicated by a TEER value significantly above that of empty inserts (typically >100 Ω·cm² for hCMEC/D3). This step is critical to ensure that transport occurs through the cells (transcellular) and not between them (paracellular).

  • Permeability Experiment (Apical to Basolateral, A→B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (e.g., at 10 µM) and Lucifer Yellow (as a control for monolayer integrity) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 15, 30, 45, 60 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Experiment (Basolateral to Apical, B→A): Repeat step 4, but add the compound to the basolateral chamber and sample from the apical chamber. This is done to calculate the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method. Measure Lucifer Yellow fluorescence to confirm monolayer integrity was maintained throughout the experiment.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux transporters (like P-glycoprotein), which can limit brain exposure.

Data Presentation:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioBBB Permeability Class
Test Compound 1 15.216.11.06High
Caffeine (High) 18.519.01.03High
Atenolol (Low) 0.50.61.20Low
Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the test compound against a specific CNS-relevant kinase (e.g., PI3Kα).

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Test compound (serially diluted)

  • Staurosporine (positive control inhibitor)

  • Microplate reader (luminescence)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. A typical starting concentration is 10 µM, diluted in 10 steps.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition)

    • PI3Kα enzyme solution

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal on a microplate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Test Compound 1 PI3Kα22.5
GDC-0941 (Control) PI3Kα3.1
Protocol 3: In Vivo Model for Antidepressant Activity (Forced Swim Test)

Objective: To assess the potential antidepressant-like effects of the test compound in a rodent model. This test is based on the observation that animals administered antidepressant drugs will struggle for longer periods before adopting an immobile posture.[11]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Fluoxetine, 20 mg/kg)

  • Transparent cylindrical tanks (25 cm high, 10 cm diameter) filled with water (23-25°C)

  • Video recording and analysis software

Step-by-Step Methodology:

  • Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal injection) 60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse individually into a cylinder of water.

    • The total test duration is 6 minutes.

    • Record the entire session with a video camera.

    • The first 2 minutes are considered an acclimation period and are not scored.

    • During the final 4 minutes (240 seconds), a trained observer, blind to the treatment groups, scores the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

The 3-fluoropyridine-2-sulfonamide scaffold represents a highly promising starting point for the design of novel CNS therapeutics. Its constituent parts provide a powerful toolkit for medicinal chemists to tune properties such as BBB permeability, metabolic stability, and target potency.[6] The protocols detailed in this guide offer a robust framework for the initial evaluation of new chemical entities based on this scaffold. Future work should focus on expanding the structure-activity relationship (SAR) to optimize for potency and selectivity against specific CNS targets while maintaining favorable drug-like properties.[2]

References

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery | Request PDF. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Roy, A., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery and Translational Research. Available at: [Link]

  • Zhou, Y., et al. (2016). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Available at: [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. Available at: [Link]

  • Frontiers. (n.d.). Fluorine in drug discovery: Role, design and case studies. Frontiers. Available at: [Link]

  • Google Patents. (n.d.). CN106397310A - 3-fluoropyridine preparation method high in yield and content. Google Patents.
  • Sygnature Discovery. (n.d.). CNS Disorder Models. Sygnature Discovery. Available at: [Link]

  • Bentham Science. (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. Available at: [Link]

  • ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. PubMed Central. Available at: [Link]

  • National Institutes of Health. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.co.in. Available at: [Link]

  • MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available at: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. Available at: [Link]

  • ResearchGate. (2017). (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Available at: [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]

  • University of Babylon. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). University of Babylon. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available at: [Link]

  • PubMed. (2014). Animal models of CNS disorders. PubMed. Available at: [Link]

  • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. Available at: [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Purification of Synthesized 3-Fluoropyridine-2-sulfonamide

Abstract This document provides a comprehensive guide to the purification of 3-Fluoropyridine-2-sulfonamide, a key intermediate in pharmaceutical research and development. Recognizing the critical importance of purity fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 3-Fluoropyridine-2-sulfonamide, a key intermediate in pharmaceutical research and development. Recognizing the critical importance of purity for downstream applications, this guide details robust methodologies for isolating the target compound from common impurities associated with its synthesis. We present field-proven protocols for recrystallization and silica gel column chromatography, including the scientific rationale behind the selection of solvents and conditions. Furthermore, this guide establishes a framework for the validation of purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The protocols and validation methods described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve and confirm the desired purity of 3-Fluoropyridine-2-sulfonamide for their specific applications.

Introduction: The Imperative of Purity in Drug Discovery

3-Fluoropyridine-2-sulfonamide is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with potential therapeutic applications. The presence of impurities, even in trace amounts, can have significant consequences in drug development, leading to altered biological activity, increased toxicity, and complications in formulation. Therefore, the isolation of 3-Fluoropyridine-2-sulfonamide in a highly pure form is not merely a procedural step but a foundational requirement for the integrity and reproducibility of subsequent research.

The most common synthetic route to 3-Fluoropyridine-2-sulfonamide involves the reaction of 2-amino-3-fluoropyridine with a sulfonating agent, such as sulfuryl chloride, followed by amination. This synthesis, while effective, can introduce a variety of impurities that must be removed.

Anticipated Impurities:

  • Unreacted Starting Materials: Residual 2-amino-3-fluoropyridine.

  • Reagent-Derived Impurities: Hydrolysis products of the sulfonating agent (e.g., sulfuric acid).

  • Process-Related Impurities: Di-sulfonated byproducts, where the sulfonamide nitrogen is further sulfonated.

  • Residual Solvents: Organic solvents used in the synthesis and work-up.

This guide provides detailed protocols to effectively remove these impurities, ensuring the production of high-purity 3-Fluoropyridine-2-sulfonamide suitable for the most demanding applications.

Purification Strategy: A Multi-faceted Approach

The purification of 3-Fluoropyridine-2-sulfonamide is best approached with a multi-step strategy that leverages the different physicochemical properties of the target compound and its impurities. A typical workflow involves an initial purification by either recrystallization or column chromatography, followed by rigorous purity validation.

Purification_Workflow Crude Crude 3-Fluoropyridine-2-sulfonamide Recrystallization Recrystallization Crude->Recrystallization High initial purity (>85%) Chromatography Column Chromatography Crude->Chromatography Low initial purity (<85%) or complex mixture Validation Purity Validation (HPLC, NMR, MS) Recrystallization->Validation Chromatography->Validation Pure_Product Pure Product (>98%) Validation->Pure_Product Purity Confirmed

Caption: General purification workflow for 3-Fluoropyridine-2-sulfonamide.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For 3-Fluoropyridine-2-sulfonamide, which is a polar molecule, a polar solvent or a mixture of solvents is generally effective.

Rationale for Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for 3-Fluoropyridine-2-sulfonamide at elevated temperatures.

  • Low solubility for 3-Fluoropyridine-2-sulfonamide at low temperatures.

  • High or very low solubility for impurities at all temperatures.

  • Inertness (should not react with the compound).

  • Volatility for easy removal from the purified crystals.

Based on the properties of similar aromatic sulfonamides, ethanol-water or isopropanol-water mixtures are excellent starting points for solvent screening[1]. The organic solvent solubilizes the sulfonamide, while the addition of water as an anti-solvent at elevated temperatures induces crystallization upon cooling.

Protocol for Recrystallization

Materials:

  • Crude 3-Fluoropyridine-2-sulfonamide

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Fluoropyridine-2-sulfonamide in a minimal amount of hot ethanol (or isopropanol) with stirring. Aim for a concentration just below saturation at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, add deionized water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol until the solution is clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting:

IssuePossible CauseSolution
Oiling OutThe compound's melting point is lower than the solution's boiling point, or high impurity levels.Re-heat to dissolve the oil, add more of the primary solvent (ethanol/isopropanol), and cool more slowly.
No Crystal FormationThe solution is not saturated, or supersaturation has occurred.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the solution is not saturated, reduce the solvent volume by gentle heating.
Low RecoveryToo much solvent was used, or the compound has significant solubility in the cold solvent mixture.Use a more minimal amount of the primary solvent. Optimize the ratio of solvent to anti-solvent.

Method 2: Silica Gel Column Chromatography

For crude material with a lower initial purity or a complex mixture of impurities, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

Principles of Separation

Silica gel is a polar stationary phase. Therefore, in normal-phase chromatography, nonpolar compounds will elute first, followed by more polar compounds[2]. 3-Fluoropyridine-2-sulfonamide is a polar compound due to the sulfonamide group and the nitrogen atom in the pyridine ring. The unreacted starting material, 2-amino-3-fluoropyridine, is also polar but generally less so than the sulfonamide. Di-sulfonated byproducts would be expected to be more polar. A solvent system (mobile phase) of intermediate polarity is required to achieve good separation.

A common and effective mobile phase for compounds of this nature is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate[3].

Chromatography_Principle cluster_column Silica Gel Column (Polar) cluster_elution Elution Order Top Top of Column Bottom Bottom of Column Elution_Arrow Direction of Elution Nonpolar Nonpolar Impurities Amino 2-amino-3-fluoropyridine Product 3-Fluoropyridine-2-sulfonamide Polar_Imp Highly Polar Impurities Elution_Arrow->Nonpolar Increasing Polarity (Hexanes/Ethyl Acetate)

Caption: Principle of separation for 3-Fluoropyridine-2-sulfonamide by silica gel chromatography.

Protocol for Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 3-Fluoropyridine-2-sulfonamide in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a nonpolar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and finally 100% ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Solvent Gradient Table (Example):

StepHexanes (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
190102Elute nonpolar impurities
270305Elute less polar impurities and starting material
350505Elute 3-Fluoropyridine-2-sulfonamide
401002Elute highly polar impurities

Purity Validation: The Self-Validating System

Confirmation of purity is a critical final step. A combination of analytical techniques should be employed to provide orthogonal data, ensuring a comprehensive assessment of the final product's quality.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is an excellent method for determining the purity of sulfonamides[4]. A C18 column is typically used, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Protocol:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the purified compound and to detect any proton- or carbon-containing impurities. The spectra of pure 3-Fluoropyridine-2-sulfonamide should show the expected signals with the correct integrations and multiplicities[5][6].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the purified compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule[5]. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

Conclusion

The purification of 3-Fluoropyridine-2-sulfonamide to a high degree of purity is essential for its successful application in research and drug development. The methods outlined in this guide, including recrystallization and column chromatography, provide robust and reliable means of achieving this goal. The subsequent validation of purity through HPLC, NMR, and MS ensures the quality and integrity of the final product. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare 3-Fluoropyridine-2-sulfonamide of the required purity for their intended applications.

References

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 3-Fluoropyridine-2-sulfonamide in Preclinical Models of Inflammatory Pain

Introduction: The Imperative for Novel Analgesics in Inflammatory Pain Inflammatory pain is a significant clinical challenge, arising from tissue damage and the subsequent infiltration of immune cells and release of pro-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Analgesics in Inflammatory Pain

Inflammatory pain is a significant clinical challenge, arising from tissue damage and the subsequent infiltration of immune cells and release of pro-inflammatory mediators. This complex biological cascade leads to peripheral and central sensitization, manifesting as hypersensitivity to both noxious (hyperalgesia) and innocuous (allodynia) stimuli. While existing treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are mainstays of therapy, their utility is often limited by adverse effects or the development of tolerance. Consequently, there is a pressing need for novel therapeutic agents with improved efficacy and safety profiles.

The chemical scaffold of sulfonamides has been a cornerstone in the development of a diverse range of therapeutics, including antimicrobials and anti-inflammatory agents.[1][2][3] The incorporation of a pyridine ring, a common motif in medicinal chemistry, has also been explored for its potential in modulating inflammatory pathways.[4][5] This document provides a detailed guide for the preclinical evaluation of 3-Fluoropyridine-2-sulfonamide, a novel investigational compound, in established rodent models of inflammatory pain. The protocols outlined herein are designed to rigorously assess its potential analgesic and anti-inflammatory properties.

Proposed Mechanism of Action: Targeting the Inflammatory Cascade

While the precise molecular targets of 3-Fluoropyridine-2-sulfonamide are yet to be fully elucidated, its chemical structure suggests a plausible mechanism centered on the modulation of key inflammatory pathways. Many non-antibiotic sulfonamides are known to exert anti-inflammatory effects.[3] It is hypothesized that 3-Fluoropyridine-2-sulfonamide may inhibit the production or signaling of pro-inflammatory cytokines and prostaglandins, which are pivotal in the generation of inflammatory pain.

A potential mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. Upon tissue injury, inflammatory stimuli activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of a plethora of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). By potentially interfering with this cascade, 3-Fluoropyridine-2-sulfonamide could reduce the production of these key mediators, thereby attenuating neuroinflammation and nociceptive signaling.

G cluster_0 Inflammatory Stimulus Inflammatory Stimulus IKK Complex Activation IKK Complex Activation Inflammatory Stimulus->IKK Complex Activation IκB Degradation IκB Degradation IKK Complex Activation->IκB Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Inflammatory Pain Inflammatory Pain Pro-inflammatory Mediators->Inflammatory Pain Compound 3-Fluoropyridine-2-sulfonamide Compound->IKK Complex Activation

Caption: Proposed mechanism of action for 3-Fluoropyridine-2-sulfonamide in mitigating inflammatory pain.

In Vivo Efficacy Evaluation: A Step-by-Step Guide

The following protocols describe the use of two widely accepted rodent models of inflammatory pain: the Complete Freund's Adjuvant (CFA) model for persistent inflammatory pain and the carrageenan model for acute inflammation.[6][7]

Experimental Workflow Overview

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Post-Treatment Assessment A Animal Acclimation (7 days) B Baseline Behavioral Testing (von Frey & Thermal Paw Withdrawal) A->B C Induction of Inflammation (CFA or Carrageenan) B->C D Compound Administration (Vehicle or 3-Fluoropyridine-2-sulfonamide) C->D E Post-Treatment Behavioral Testing (Time-course) D->E F Data Analysis E->F

Caption: High-level experimental workflow for in vivo efficacy testing.

Animal Models of Inflammatory Pain

Standard ethical guidelines for the care and use of laboratory animals must be followed for all procedures.

a) Complete Freund's Adjuvant (CFA) Induced Chronic Inflammation [8][9]

  • Objective: To induce a persistent inflammatory state characterized by edema, mechanical allodynia, and thermal hyperalgesia.

  • Procedure:

    • Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane.

    • Inject 100 µL of CFA (1 mg/mL Mycobacterium tuberculosis in an oil/saline emulsion) into the plantar surface of the right hind paw.

    • Allow animals to recover in their home cages. Inflammation and pain-like behaviors typically develop within 24 hours and can persist for several weeks.[10] Behavioral testing is recommended to begin 24 hours post-CFA injection.

b) Carrageenan-Induced Acute Inflammation [7]

  • Objective: To induce a rapid and transient inflammatory response.

  • Procedure:

    • Lightly restrain adult male Wistar rats (180-220g).

    • Inject 100 µL of 1% lambda carrageenan solution in sterile saline into the plantar surface of the right hind paw.

    • Inflammation and pain hypersensitivity typically peak between 3 and 6 hours post-injection.[10]

Drug Formulation and Administration
  • Preparation of 3-Fluoropyridine-2-sulfonamide:

    • For oral (p.o.) administration, suspend the compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

    • For intraperitoneal (i.p.) injection, dissolve the compound in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

    • Prepare fresh solutions on each day of the experiment.

  • Administration:

    • Administer the compound or vehicle at a volume of 5 mL/kg for rats.

    • The timing of administration will depend on the experimental design (e.g., pre-treatment or post-treatment).

Behavioral Assessments

Conduct all behavioral testing in a quiet, temperature-controlled room. Allow animals to acclimate to the testing environment for at least 30 minutes prior to assessment.[11]

a) Mechanical Allodynia: von Frey Test [12][13]

  • Objective: To measure the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Apparatus: Electronic von Frey anesthesiometer or a set of calibrated von Frey filaments.

  • Procedure:

    • Place the animal in an elevated mesh-bottomed cage and allow for acclimation.

    • Apply the filament or the electronic probe to the plantar surface of the inflamed paw with increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • Record the force in grams at which the withdrawal occurs.

    • Repeat the measurement three times with at least a 5-minute interval and calculate the mean.[11]

b) Thermal Hyperalgesia: Plantar Test (Hargreaves Method) [14]

  • Objective: To measure the latency of paw withdrawal from a radiant heat source.

  • Apparatus: Plantar test apparatus.

  • Procedure:

    • Place the animal in a Plexiglas enclosure on a glass floor.

    • Position the radiant heat source beneath the inflamed paw.

    • Activate the heat source and start the timer.

    • The timer stops automatically when the animal withdraws its paw.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

    • Record the paw withdrawal latency in seconds.

    • Perform three measurements with at least a 5-minute interval and calculate the mean.

Data Presentation and Interpretation

The efficacy of 3-Fluoropyridine-2-sulfonamide is determined by its ability to reverse the inflammation-induced decrease in paw withdrawal threshold (von Frey) and paw withdrawal latency (plantar test). Data should be presented as the mean ± standard error of the mean (SEM). Statistical significance can be assessed using appropriate tests, such as a two-way ANOVA followed by a post-hoc test.

Table 1: Hypothetical Dosing and Efficacy Summary in the CFA Model

Treatment GroupDose (mg/kg, p.o.)Route of AdministrationTime Point% Reversal of Mechanical Allodynia (Mean ± SEM)
Vehicle-p.o.2 hours post-dose5 ± 2.1
3-Fluoropyridine-2-sulfonamide10p.o.2 hours post-dose35 ± 4.5
3-Fluoropyridine-2-sulfonamide30p.o.2 hours post-dose68 ± 6.2**
3-Fluoropyridine-2-sulfonamide100p.o.2 hours post-dose85 ± 5.8
Positive Control (e.g., Celecoxib)30p.o.2 hours post-dose75 ± 6.0
p<0.05, **p<0.01, ***p<0.001 compared to vehicle group.

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of 3-Fluoropyridine-2-sulfonamide as a potential treatment for inflammatory pain. The described protocols, from the induction of robust animal models to the detailed assessment of pain-like behaviors, are designed to provide reliable and reproducible data on the compound's analgesic and anti-inflammatory efficacy. Adherence to these standardized methods will facilitate a thorough characterization of this novel compound's therapeutic potential.

References

  • ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Ruparel, S., & Hargreaves, K. M. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Edema and Hypersensitivity in the Rat. PubMed. Available at: [Link]

  • BioMed. (2025). How to conduct Von Frey Test?. Available at: [Link]

  • Dzi λίβά, I., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Available at: [Link]

  • Inflammatory Pain Study in Animal-Models. (2020). Encyclopedia.pub. Available at: [Link]

  • Ruparel, S., & Hargreaves, K. M. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central (PMC). Available at: [Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Available at: [Link]

  • Chen, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. Available at: [Link]

  • Protocol for Electronic von Frey. (2020). protocols.io. Available at: [Link]

  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. (2025). ResearchGate. Available at: [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. Available at: [Link]

  • Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. Oxford Academic. Available at: [Link]

  • 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (n.d.). Google Patents.
  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. PubMed Central (PMC). Available at: [Link]

  • Von Frey-Nociception Test. (2024). MMPC. Available at: [Link]

  • Rather, I. A., et al. (2017). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Pharmacology of sulfonamides and synthetic antibacterial agents from. (n.d.). Available at: [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PubMed Central (PMC). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3-Fluoropyridine-2-sulfonamide in assays

Welcome to the technical support center for 3-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter when working with 3-Fluoropyridine-2-sulfonamide. The solutions are presented in a question-and-answer format, guiding you from the initial problem to a successful experimental outcome.

Q1: My 3-Fluoropyridine-2-sulfonamide powder is not fully dissolving in DMSO to create a high-concentration stock solution. What should I do?

This is a common first hurdle. Incomplete dissolution at the stock preparation stage can lead to inaccurate concentrations and downstream precipitation. Here’s a systematic approach to address this issue.

Underlying Causes:

  • Compound Characteristics: The crystalline form of a compound is often less soluble than its amorphous state. Your batch of 3-Fluoropyridine-2-sulfonamide may be in a highly stable, less soluble crystalline form[1].

  • Solvent Quality: DMSO is highly hygroscopic. Water absorbed from the atmosphere can decrease its solvating power for many organic compounds[1].

  • Near Saturation: You may be attempting to prepare a stock solution at a concentration that is at or above the saturation point of the compound in DMSO. While many compounds are soluble in DMSO at concentrations up to 30 mM, this is not universal[2].

Step-by-Step Protocol for Stock Solution Preparation:

  • Ensure Dry DMSO: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). Once opened, store the bottle in a desiccator to minimize water absorption.

  • Pre-warm the Solvent: Gently warm the required volume of DMSO to 30-37°C. This can increase the kinetic solubility of the compound. Do not overheat, as this can degrade both the solvent and the compound.

  • Incremental Addition: Add the 3-Fluoropyridine-2-sulfonamide powder to the warmed DMSO in small portions. Vortex the vial for 30-60 seconds between each addition.

  • Sonication: If dissolution is still incomplete, place the sealed vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart compound aggregates and enhance dissolution[3].

  • Gentle Heating: As a final step, you may warm the solution to 40-50°C for a short period (10-15 minutes), vortexing intermittently.

  • Final Assessment: Once the solution appears clear, let it cool to room temperature. A stable stock solution should remain clear. If precipitation occurs upon cooling, the concentration is too high. In this case, you will need to add more DMSO to achieve a lower, stable stock concentration.

Q2: My compound is soluble in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?

This phenomenon, often called "solvent shock" or "anti-solvent precipitation," is a frequent and frustrating issue for researchers working with poorly water-soluble compounds[4][5]. It occurs when the compound, stable in a high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower.

Underlying Causes:

  • Poor Aqueous Solubility: The primary reason is the low intrinsic solubility of 3-Fluoropyridine-2-sulfonamide in water-based buffers.

  • High Final Concentration: The target concentration in your assay may exceed the aqueous solubility limit of the compound.

  • Final DMSO Concentration: While DMSO can act as a co-solvent, its concentration in the final assay medium (typically ≤0.5% for cell-based assays) is often too low to maintain the compound in solution[6].

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of the compound is still effective in your assay.

  • Increase the Final DMSO Percentage: If your assay can tolerate it, increasing the final DMSO concentration to 1% or even 2% can help. However, you must run parallel vehicle controls to ensure the DMSO itself is not affecting the experimental outcome.

  • Use a Co-solvent: Introducing a water-miscible co-solvent can help bridge the polarity gap between DMSO and the aqueous buffer[7]. Ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400) are commonly used options[8].

Protocol for Using a Co-solvent:

  • Prepare your high-concentration stock of 3-Fluoropyridine-2-sulfonamide in 100% DMSO as previously described.

  • Create an intermediate dilution of your stock solution in the chosen co-solvent (e.g., ethanol). A 1:4 or 1:9 (stock:co-solvent) dilution is a good starting point.

  • Add this intermediate dilution to your final aqueous buffer, ensuring rapid mixing. This two-step dilution process lessens the "solvent shock."

  • Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent in your experiment.

Table 1: Example Solvent and Co-Solvent Systems for Solubility Enhancement

Solvent SystemRecommended Max Concentration (Example)Suitability for Cell-Based AssaysKey Considerations
100% DMSO> 20 mMNo (Stock solution only)Hygroscopic; ensure anhydrous conditions for storage[1].
Assay Buffer + 0.5% DMSO< 10 µMYesCommon starting point; may not be sufficient for poorly soluble compounds.
Assay Buffer + 1% DMSO10 - 25 µMAssay DependentRequires careful vehicle controls to check for solvent toxicity/effects.
Assay Buffer + 0.5% DMSO + 5% Ethanol25 - 50 µMAssay DependentEthanol can have biological effects; requires stringent controls.
Assay Buffer + 5% PEG-40020 - 40 µMGenerally YesPEG-400 is often better tolerated by cells than ethanol.
Aqueous buffer with 10 mM HP-β-CD> 50 µMYesCyclodextrins are excellent for increasing aqueous solubility[9][].

Note: The concentrations listed are illustrative examples and must be empirically determined for 3-Fluoropyridine-2-sulfonamide.

Q3: Can I use pH modification to improve the aqueous solubility of 3-Fluoropyridine-2-sulfonamide?

Yes, modifying the pH of your assay buffer can be a very effective strategy. The structure of 3-Fluoropyridine-2-sulfonamide contains both a weakly basic pyridine ring and a weakly acidic sulfonamide group, making its solubility pH-dependent.

Scientific Rationale:

  • Acidic Conditions (Low pH): The nitrogen on the pyridine ring will become protonated (positively charged).

  • Alkaline Conditions (High pH): The sulfonamide group will become deprotonated (negatively charged).

In either charged state, the molecule will be more polar and thus more soluble in aqueous solutions than in its neutral state. Sulfonamides generally have a pKa in the range of 9-11, meaning they become significantly deprotonated at pH values above this. Pyridines typically have a pKa around 5, so they are protonated at pH values below this. Therefore, you are likely to see increased solubility at both low and high pH, with a minimum solubility in the neutral pH range. For most biological assays conducted around pH 7.4, increasing the pH to 8.0 or 8.5 may enhance solubility without drastically affecting the biological system[11][12].

Protocol for a pH-Solubility Screen:

  • Prepare a set of your assay buffers at different pH values (e.g., pH 6.5, 7.0, 7.4, 8.0, 8.5).

  • Add your DMSO stock of 3-Fluoropyridine-2-sulfonamide to each buffer to your desired final concentration.

  • Incubate the solutions at your experimental temperature for 30 minutes.

  • Visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Crucial Control: Before adopting a new buffer pH for your main assay, you must verify that the pH change itself does not affect your biological target or assay readout.

Q4: I am conducting a cell-based assay and am concerned about solvent toxicity. Are there alternatives to co-solvents for improving solubility?

Absolutely. When solvent toxicity is a primary concern, formulation strategies using excipients are a superior choice. The most common and effective of these are cyclodextrins.

Mechanism of Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[13][14]. They can encapsulate poorly water-soluble molecules, like 3-Fluoropyridine-2-sulfonamide, within their hydrophobic core. The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex soluble in aqueous media[9][][15].

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has excellent solubility and a very good safety profile.

Protocol for Using Cyclodextrins:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM) in your assay buffer.

  • Add your DMSO stock of 3-Fluoropyridine-2-sulfonamide directly to the cyclodextrin-containing buffer. It is often more effective to add the compound stock to the cyclodextrin solution rather than the other way around.

  • Vortex and allow the solution to equilibrate for at least 30 minutes to allow for the formation of the inclusion complex.

  • As always, run a vehicle control with the same concentration of cyclodextrin in the buffer to ensure it does not interfere with your assay.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for addressing solubility issues with 3-Fluoropyridine-2-sulfonamide.

G start Start: Solubility Issue with 3-Fluoropyridine-2-sulfonamide q1 Is the issue with the initial DMSO stock preparation? start->q1 p1 Follow Protocol for Stock Preparation: 1. Use dry DMSO 2. Gentle warming (37°C) 3. Sonication q1->p1 Yes q2 Does the compound precipitate in aqueous buffer? q1->q2 No, stock is clear p1->q2 p2 Try Initial Strategies: 1. Lower final compound concentration 2. Increase final DMSO % (if tolerated) q2->p2 Yes q3 Is precipitation resolved? p2->q3 p3 Advanced Strategies: 1. Use a Co-solvent (Ethanol, PEG-400) 2. Modify buffer pH (e.g., to 8.0) 3. Use Cyclodextrins (HP-β-CD) q3->p3 No success Success: Proceed with Assay (with appropriate vehicle controls) q3->success Yes q4 Is precipitation resolved? p3->q4 q4->success Yes fail Consult with a formulation specialist or consider compound resynthesis/analogs q4->fail No

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

  • Q: What are the likely pKa values for 3-Fluoropyridine-2-sulfonamide?

  • Q: What is the recommended way to store the solid compound and its DMSO stock solution?

    • Solid 3-Fluoropyridine-2-sulfonamide should be stored in a cool, dark, and dry place. A desiccator at 4°C is ideal. DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time[1]. Ensure the vials are tightly sealed to prevent moisture absorption.

  • Q: Could the observed precipitation be due to compound instability or degradation?

    • While possible, precipitation is more commonly a solubility issue. Sulfonamides are generally stable molecules. However, if you suspect degradation (e.g., color change in the solution), it is advisable to check the purity of your stock solution using methods like HPLC or LC-MS. Extreme pH conditions (very high or very low) can increase the rate of hydrolysis for some compounds[16].

References

  • PubChem. (n.d.). 3-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]

  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Al-kassimy, N. A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Retrieved from [Link]

  • Dahan, A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Molecular Pharmaceutics. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Retrieved from [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]

  • PubMed. (2007). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Retrieved from [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

Sources

Optimization

How to improve the stability of 3-Fluoropyridine-2-sulfonamide solutions

Technical Support Center: 3-Fluoropyridine-2-sulfonamide Welcome to the technical support center for 3-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoropyridine-2-sulfonamide

Welcome to the technical support center for 3-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of 3-Fluoropyridine-2-sulfonamide solutions. By understanding the chemical nature of this compound and the factors that influence its stability, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

What are the primary factors that can affect the stability of 3-Fluoropyridine-2-sulfonamide in solution?

The stability of 3-Fluoropyridine-2-sulfonamide in solution is influenced by several factors, primarily:

  • pH: The sulfonamide group is susceptible to hydrolysis, especially under acidic or basic conditions. The pyridine ring's nitrogen atom can also be protonated at low pH, potentially altering the molecule's electronic properties and reactivity.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] For optimal stability, solutions should be stored at recommended cool temperatures.

  • Light Exposure: Pyridine-containing compounds can be sensitive to light, which can induce photodegradation.[2][3] It is crucial to protect solutions from light.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the solubility and stability of the compound. While aqueous solutions are common, the presence of water can facilitate hydrolysis.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, although this is generally a slower process for this class of compounds compared to hydrolysis or photolysis.

What is the recommended solvent for preparing a stock solution of 3-Fluoropyridine-2-sulfonamide?

For initial stock solutions, using an anhydrous aprotic organic solvent such as DMSO or DMF is recommended. These solvents offer good solubilizing power and minimize the risk of hydrolysis. For final working solutions in aqueous buffers, it is advisable to prepare them fresh from the organic stock solution just before use.

How should I store my 3-Fluoropyridine-2-sulfonamide solutions?

For long-term stability, it is recommended to store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.

What are the visible signs of degradation in my 3-Fluoropyridine-2-sulfonamide solution?

Visible indicators of degradation can include:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can signify the formation of degradation products.

  • Precipitation: The formation of a solid precipitate can indicate that the compound is degrading into less soluble products or that the initial compound is coming out of solution due to changes in the solution's properties over time.

  • Cloudiness: A hazy or cloudy appearance can also suggest precipitation or the formation of an insoluble degradant.

If you observe any of these changes, it is recommended to discard the solution and prepare a fresh one.

Can I sterilize my 3-Fluoropyridine-2-sulfonamide solution by autoclaving?

No, autoclaving (steam sterilization) is not recommended. The high temperatures involved will likely cause significant degradation of the compound.[4] If sterile filtration is required, use a 0.22 µm filter that is compatible with your chosen solvent (e.g., PTFE for organic solvents, PVDF or PES for aqueous solutions).

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with 3-Fluoropyridine-2-sulfonamide solutions.

Troubleshooting_Flowchart cluster_observe Observation cluster_precipitate Precipitation Issues cluster_color Color Change cluster_potency Loss of Potency Observation Instability Observed Precipitation Precipitate Forms Observation->Precipitation Color_Change Solution Changes Color Observation->Color_Change Loss_of_Potency Loss of Activity/Potency Observation->Loss_of_Potency Check_Solubility Q: Is the concentration too high? Precipitation->Check_Solubility Check_Temp Q: Was the solution stored at a low temperature? Precipitation->Check_Temp Check_pH Q: Has the pH of the aqueous buffer shifted? Precipitation->Check_pH Sol_Dilute A: Dilute the solution or gently warm to redissolve. Check_Solubility->Sol_Dilute Sol_Equilibrate A: Allow solution to equilibrate to room temp before use. Check_Temp->Sol_Equilibrate Sol_Buffer A: Use a freshly prepared buffer and verify pH. Check_pH->Sol_Buffer Check_Light Q: Was the solution exposed to light? Color_Change->Check_Light Check_Air Q: Was the container properly sealed? Color_Change->Check_Air Sol_Amber A: Store in amber vials or wrap in foil. Check_Light->Sol_Amber Sol_Inert A: Purge with nitrogen or argon before sealing. Check_Air->Sol_Inert Check_Storage_Time Q: How old is the solution? Loss_of_Potency->Check_Storage_Time Check_Hydrolysis Q: Was it an aqueous solution? Loss_of_Potency->Check_Hydrolysis Sol_Fresh A: Prepare fresh solutions frequently. Check_Storage_Time->Sol_Fresh Sol_Aqueous_Fresh A: Prepare aqueous solutions immediately before use. Check_Hydrolysis->Sol_Aqueous_Fresh Degradation_Pathways cluster_products Degradation Products Compound 3-Fluoropyridine-2-sulfonamide Hydrolysis Hydrolysis (H2O, pH) Compound->Hydrolysis Photolysis Photolysis (Light) Compound->Photolysis Sulfonic_Acid 3-Fluoropyridine-2-sulfonic acid + NH3 Hydrolysis->Sulfonic_Acid Ring_Products Complex Pyridine Ring Byproducts Photolysis->Ring_Products

Caption: Potential degradation pathways for 3-Fluoropyridine-2-sulfonamide.

By implementing these best practices and utilizing the troubleshooting guide, you can significantly improve the stability of your 3-Fluoropyridine-2-sulfonamide solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Khadem, H. E. (1982). Sulfonamides. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
  • Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • PubMed. (1983). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2001). Photodegradation of Pyridine. Retrieved from [Link]

  • ScienceDirect. (2008). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]

  • CONICET. (2012). Trends in Analytical chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Binding Affinity of 3-Fluoropyridine-2-sulfonamide to Dihydropteroate Synthase

In the landscape of modern drug discovery, the precise and robust characterization of a compound's binding affinity to its biological target is a cornerstone of successful therapeutic development. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise and robust characterization of a compound's binding affinity to its biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth, comparative analysis of key biophysical techniques for validating the binding of 3-Fluoropyridine-2-sulfonamide, a novel sulfonamide derivative, to its putative target, dihydropteroate synthase (DHPS). As researchers and drug development professionals, a multi-faceted approach to binding validation is not merely confirmatory; it is essential for building a comprehensive understanding of the molecular interactions that drive therapeutic efficacy.

Sulfonamides are a well-established class of synthetic antimicrobial agents that function by competitively inhibiting DHPS, a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is absent in humans, making DHPS an attractive target for selective antibacterial therapy.[1] 3-Fluoropyridine-2-sulfonamide is hypothesized to act via this mechanism, competing with the native substrate, p-aminobenzoic acid (pABA), for the active site of DHPS.[3][4] Validating and quantifying this interaction is paramount to its development as a potential therapeutic.

This guide will explore three orthogonal, industry-standard biophysical methods for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA). Each technique offers a unique perspective on the binding event, and their combined application provides a self-validating system for robust and reliable data.

The Target: Dihydropteroate Synthase (DHPS)

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate, a precursor to folic acid.[1] The enzyme typically possesses a TIM-barrel fold with a highly conserved active site.[5][6] For the purposes of the experimental protocols outlined below, we will consider the use of recombinant DHPS from a relevant bacterial species, for instance, Staphylococcus aureus (PDB ID: 1AD4).[5]

Comparative Overview of Binding Affinity Techniques

A judicious choice of validation methods is critical. The following table summarizes the key parameters and typical (hypothetical) data that could be expected from each technique for the interaction of 3-Fluoropyridine-2-sulfonamide with DHPS.

Technique Key Parameters Measured Hypothetical Data for 3-Fluoropyridine-2-sulfonamide Strengths Limitations
Surface Plasmon Resonance (SPR) KD (Equilibrium Dissociation Constant), kon (Association Rate), koff (Dissociation Rate)KD: 1.2 µM, kon: 3.5 x 104 M-1s-1, koff: 4.2 x 10-2 s-1Real-time kinetics, high sensitivity, label-free.[7]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) KD, ΔH (Enthalpy Change), ΔS (Entropy Change), Stoichiometry (n)KD: 1.5 µM, ΔH: -8.5 kcal/mol, TΔS: -2.1 kcal/mol, n: 0.98Label-free, in-solution measurement, provides full thermodynamic profile.Requires larger sample quantities, lower throughput.
Thermal Shift Assay (TSA) ΔTm (Change in Melting Temperature), Kd (can be estimated)ΔTm: +4.2 °CHigh-throughput, low sample consumption, cost-effective.[8]Indirect measurement of binding, may not be suitable for all proteins.

I. Surface Plasmon Resonance (SPR): Unraveling the Kinetics of Interaction

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[7] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[9] This allows for the determination of both the equilibrium binding affinity (KD) and the kinetic rate constants (kon and koff).

Causality Behind Experimental Choices in SPR

The decision to immobilize the protein (DHPS) rather than the small molecule is strategic. Covalent immobilization of the larger molecule provides a more stable and uniform surface, and it allows the small molecule to be injected at various concentrations without the complications of immobilizing a small compound, which can lead to steric hindrance and variable surface densities.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Purify DHPS activate Activate Sensor Chip (EDC/NHS) prep_protein->activate prep_ligand Prepare 3-Fluoropyridine-2-sulfonamide stock inject_ligand Inject Ligand (Multiple Concentrations) prep_ligand->inject_ligand immobilize Immobilize DHPS activate->immobilize deactivate Deactivate Surface immobilize->deactivate deactivate->inject_ligand measure_response Measure Response (Association/Dissociation) inject_ligand->measure_response fit_data Fit Sensorgrams to Binding Model measure_response->fit_data determine_params Determine K_D, k_on, k_off fit_data->determine_params

Detailed SPR Protocol
  • Protein Preparation:

    • Express and purify recombinant DHPS to >95% purity.

    • Dialyze the protein into an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Determine the protein concentration accurately using a method such as UV-Vis spectroscopy at 280 nm.

  • Ligand Preparation:

    • Prepare a high-concentration stock solution of 3-Fluoropyridine-2-sulfonamide in 100% DMSO.

    • Create a serial dilution of the ligand in running buffer (e.g., HBS-EP+ buffer) to the desired concentrations for injection. The final DMSO concentration should be kept constant and low (<1%) across all samples.

  • Immobilization of DHPS:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the DHPS solution (e.g., at 50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 1000-2000 Resonance Units, RU).

    • Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared in parallel, activated and deactivated without protein immobilization, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the prepared dilutions of 3-Fluoropyridine-2-sulfonamide over both the DHPS-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[7]

    • Allow for sufficient association and dissociation times to observe the full binding and unbinding events.

    • Between injections, regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) that removes the bound ligand without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and KD.

II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n).

Causality Behind Experimental Choices in ITC

In a typical ITC experiment for a small molecule binding to a protein, the protein is placed in the sample cell and the small molecule is in the titration syringe. This setup is generally preferred because it allows for the precise determination of the stoichiometry of binding as the protein becomes saturated with the ligand.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare DHPS in ITC Buffer load_cell Load DHPS into Sample Cell prep_protein->load_cell prep_ligand Prepare Ligand in Matched Buffer load_syringe Load Ligand into Titration Syringe prep_ligand->load_syringe inject_ligand Inject Ligand into DHPS Solution load_cell->inject_ligand load_syringe->inject_ligand measure_heat Measure Heat Change per Injection inject_ligand->measure_heat integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks fit_isotherm Fit Binding Isotherm integrate_peaks->fit_isotherm determine_params Determine K_D, ΔH, ΔS, n fit_isotherm->determine_params

Detailed ITC Protocol
  • Sample Preparation:

    • Express and purify DHPS to >95% purity.

    • Thoroughly dialyze both the protein and the 3-Fluoropyridine-2-sulfonamide against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the protein and the ligand stock solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., a series of 20 injections of 2 µL each).

  • Titration:

    • Load the DHPS solution (e.g., 20 µM) into the sample cell.

    • Load the 3-Fluoropyridine-2-sulfonamide solution (e.g., 200 µM) into the titration syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Initiate the titration, injecting the ligand into the protein solution at regular intervals.

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution from the integrated data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine KD, ΔH, ΔS, and n.

III. Thermal Shift Assay (TSA): High-Throughput Stability Screening

TSA, also known as Differential Scanning Fluorimetry (DSF), is a technique that measures the thermal stability of a protein in the presence and absence of a ligand.[10][11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[8] This change in Tm (ΔTm) is indicative of a binding interaction.

Causality Behind Experimental Choices in TSA

TSA is often employed as a primary screening method due to its high-throughput nature and low sample consumption. The use of a fluorescent dye that binds to hydrophobic regions of the protein is a simple and effective way to monitor protein unfolding as the temperature increases.

TSA_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_protein_dye Prepare DHPS and Fluorescent Dye Mixture mix_samples Mix Protein-Dye with Ligand or Buffer (Control) prep_protein_dye->mix_samples prep_ligand Prepare Ligand Dilutions prep_ligand->mix_samples load_plate Load into qPCR Plate mix_samples->load_plate run_melt_curve Run Thermal Melt Curve in qPCR Instrument load_plate->run_melt_curve monitor_fluorescence Monitor Fluorescence vs. Temperature run_melt_curve->monitor_fluorescence plot_curves Plot Fluorescence Curves monitor_fluorescence->plot_curves determine_tm Determine T_m for each Condition plot_curves->determine_tm calculate_dtm Calculate ΔT_m determine_tm->calculate_dtm

Detailed TSA Protocol
  • Sample Preparation:

    • Prepare a solution of purified DHPS (e.g., 2 µM) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.

    • Prepare a serial dilution of 3-Fluoropyridine-2-sulfonamide at various concentrations.

  • Assay Setup:

    • In a 96-well or 384-well qPCR plate, add the protein-dye mixture to each well.

    • Add the different concentrations of the ligand to the respective wells. Include a control well with buffer or DMSO instead of the ligand.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.[12]

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each sample.

    • Fit the resulting melt curves to a Boltzmann equation to determine the Tm for each condition.

    • Calculate the ΔTm by subtracting the Tm of the control (protein alone) from the Tm of the protein with the ligand.

    • By performing the assay at multiple ligand concentrations, the data can be fit to a dose-response curve to estimate the Kd.[8]

Conclusion

The validation of a ligand's binding affinity to its target is a critical step in drug discovery that demands a rigorous and multi-faceted approach. The combination of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Thermal Shift Assay provides a comprehensive and self-validating dataset for the interaction between 3-Fluoropyridine-2-sulfonamide and dihydropteroate synthase. SPR offers invaluable kinetic information, ITC provides the complete thermodynamic signature of the binding event, and TSA serves as a high-throughput method to confirm the interaction and assess ligand-induced stabilization. By leveraging the strengths of these orthogonal techniques, researchers can build a robust and compelling case for the binding affinity and mechanism of action of novel therapeutic candidates, paving the way for their successful development.

References

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2012). Science. [Link]

  • Dihydropteroate synthase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • 1AD4: DIHYDROPTEROATE SYNTHETASE COMPLEXED WITH OH-CH2-PTERIN-PYROPHOSPHATE FROM STAPHYLOCOCCUS AUREUS. RCSB PDB. [Link]

  • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. (2015). Taylor & Francis Online. [Link]

  • Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). (2014). IUCr Journals. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2012). ACS Publications. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. [Link]

  • Production of a Natural Dihydropteroate Synthase and Development of a Signal-Amplified Pseudo-Immunoassay for the Determination of Sulfonamides in Pork. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014). Bio-protocol. [Link]

  • 2DZB: Crystal Structure of Dihydropteroate Synthase from Thermus thermophilus HB8 in complex with 6HMPPP. RCSB PDB. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Pharmacology. [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024). ACS Pharmacology & Translational Science. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2022). Molecules. [Link]

  • Dihydropteroate synthase. (2024). Proteopedia. [Link]

  • Thermal shift assays for early-stage drug discovery. Axxam SpA. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Dihydropteroate synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance. (2008). Biochemical Journal. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Protein-ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). (2014). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Sulfonamides and trimethoprim animation: folic acid inhibitors. (2017). YouTube. [Link]

  • Dihydropteroate synthase. Wikipedia. [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (2022). Molecules. [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers in Catalysis. [Link]

  • Dihydropteroate synthase – Knowledge and References. Taylor & Francis Online. [Link]

  • Binding Kinetics of Protein-Protein Interactions using OpenSPR. Nicoya. [Link]

  • Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). ResearchGate. [Link]

  • The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. (1995). PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 3-Fluoropyridine-2-sulfonamide

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule's ability to selec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule's ability to selectively interact with its intended biological target while avoiding unintended "off-target" interactions is a critical determinant of its safety and therapeutic index.[1][2] Off-target effects can lead to unforeseen toxicity or diminish the desired therapeutic outcome.[3] This guide focuses on 3-Fluoropyridine-2-sulfonamide, a compound representative of the sulfonamide class of inhibitors, which are known to target a range of enzymes, most notably the carbonic anhydrases (CAs).[4]

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to coordinate with the zinc ion present in the active site of metalloenzymes like CAs.[5] CAs are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes ranging from pH regulation and respiration to bone resorption and tumorigenesis. Consequently, CA inhibitors are therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[4][5]

This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Fluoropyridine-2-sulfonamide. We will delve into the rationale for selecting a panel of related targets, provide detailed, self-validating experimental protocols for both biochemical and cellular assays, and present a strategy for interpreting the resulting data to build a robust selectivity profile.

Rational Target Selection: Defining the Scope of Inquiry

A cross-reactivity study is only as informative as the targets selected for screening. The choice of targets should be driven by a logical, tiered approach based on structural homology, physiological relevance, and known class-wide liabilities of sulfonamide-based drugs.

Rationale for Target Panel Selection:

  • Primary Target Isoforms: The human genome encodes 15 carbonic anhydrase isoforms with varying tissue distribution and physiological roles. While 3-Fluoropyridine-2-sulfonamide may be designed against a specific isoform (e.g., the cytosolic hCA II), it is paramount to assess its activity against other key isoforms. This includes cytosolic (hCA I), membrane-bound, tumor-associated isoforms (hCA IX, hCA XII), and others relevant to potential therapeutic areas. High selectivity over off-target isoforms is crucial for minimizing side effects.[5]

  • Related Metalloenzymes: The zinc-binding sulfonamide pharmacophore has the potential to interact with other zinc-containing metalloenzymes. A well-curated panel should include representative members from other enzyme families, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are common off-targets for zinc-binding inhibitors.

  • Kinase Panel Screening: Although not the primary expected target class, broad screening against a panel of protein kinases is a prudent step in modern drug discovery to uncover unexpected off-target activities.[6][7][8] Kinase selectivity profiling can reveal polypharmacology that could be beneficial or detrimental.[2]

Our investigation will focus on a panel centered around key carbonic anhydrase isoforms, representing the most probable and impactful cross-reactivity targets.

Selected Target Panel:

  • Primary Target: hCA II (Human Carbonic Anhydrase II, cytosolic, ubiquitous)

  • Off-Target Isoforms:

    • hCA I (Cytosolic, high expression in red blood cells)

    • hCA IX (Transmembrane, tumor-associated, hypoxia-inducible)[9]

    • hCA XII (Transmembrane, tumor-associated)[5]

Experimental Methodologies: A Multi-Faceted Approach

A robust cross-reactivity profile is built upon orthogonal experimental evidence. We will employ both biochemical assays to determine direct enzyme inhibition and cellular assays to confirm target engagement in a physiological context.

Workflow for Cross-Reactivity Profiling

The overall experimental process follows a logical progression from initial biochemical screening to in-cell validation.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation target_selection Target Panel Selection (hCA I, II, IX, XII) enzymatic_assay Enzymatic Inhibition Assay (Stopped-Flow CO2 Hydration) target_selection->enzymatic_assay Recombinant Enzymes ki_determination Ki Value Determination (Dose-Response Curves) enzymatic_assay->ki_determination Calculate IC50 data_summary Summarize Data (Ki & ΔTm values) ki_determination->data_summary cell_culture Cell Line Culture (Expressing Targets) cetsa Cellular Thermal Shift Assay (CETSA) cell_culture->cetsa Treat with Compound target_engagement Confirm Target Engagement (Thermal Stabilization) cetsa->target_engagement Analyze Soluble Protein target_engagement->data_summary selectivity_profile Calculate Selectivity Ratios (Ki_off-target / Ki_on-target) data_summary->selectivity_profile report Generate Selectivity Report selectivity_profile->report

Caption: Workflow for assessing the cross-reactivity of 3-Fluoropyridine-2-sulfonamide.

Enzymatic Inhibition Assay: Stopped-Flow CO₂ Hydration

This is the gold-standard method for measuring CA activity and its inhibition.[5] The assay directly measures the enzyme's catalytic rate by monitoring the pH change resulting from the hydration of CO₂.

Principle: Carbonic anhydrase catalyzes the reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. The production of a proton (H⁺) causes a rapid decrease in the pH of a buffered solution. A pH indicator (e.g., phenol red) is used to monitor this change spectrophotometrically. The rate of pH change is proportional to the enzyme's activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM TRIS-HCl buffer, pH 8.0.[10]

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (hCA I, II, IX, XII) in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate (typically in the low nM range).

    • Inhibitor Stock: Prepare a 10 mM stock solution of 3-Fluoropyridine-2-sulfonamide in DMSO. Create a dilution series in DMSO to generate final assay concentrations ranging from 0.1 nM to 100 µM.

    • Substrate Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.[10]

  • Assay Procedure (Stopped-Flow Instrument):

    • Syringe 1: Load with 2x final enzyme concentration and 2x final inhibitor concentration in assay buffer.

    • Syringe 2: Load with CO₂-saturated water.

    • Scientist's Note: The enzyme and inhibitor are pre-incubated to allow for binding equilibrium to be reached before the reaction is initiated.

    • Rapidly mix the contents of both syringes (1:1 ratio) in the stopped-flow observation cell at a controlled temperature (e.g., 25°C).

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance curve for each inhibitor concentration.

    • Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).

  • Self-Validation System:

    • Positive Control: Include a known, broad-spectrum CA inhibitor like Acetazolamide (AAZ) to confirm assay performance.

    • Negative Control: A vehicle control (DMSO) must be run to establish the 100% activity level.

    • Data Quality: Ensure R² values for the dose-response curve fits are >0.95.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that measures the binding of a ligand to its target protein in a cellular environment.[11][12][13] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.[14]

Principle: Intact cells are treated with the compound and then heated across a temperature gradient. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[12][14] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.[15]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express the target CA isoforms (e.g., MCF-7 cells for hCA IX/XII, or HEK293 cells overexpressing specific isoforms).

    • Treat cells in suspension or adherent plates with 3-Fluoropyridine-2-sulfonamide (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[15]

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using specific antibodies for each CA isoform (hCA I, II, IX, XII).

  • Data Analysis:

    • Quantify the band intensity for each CA isoform at each temperature for both vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature (ΔTm) in the compound-treated sample compared to the vehicle control indicates target engagement.[14]

  • Self-Validation System:

    • Loading Control: Probe blots for a housekeeping protein (e.g., GAPDH) that is not expected to be stabilized by the compound to ensure equal protein loading.

    • Positive Control: If available, use a compound known to bind the target in cells.

    • Isothermal Dose-Response: To quantify binding affinity in cells, perform the experiment at a single, fixed temperature (chosen from the melting curve) with a range of compound concentrations. This generates a dose-response curve for thermal stabilization.[11]

Comparative Data Analysis and Interpretation

The data from these experiments must be systematically organized and analyzed to build a clear picture of the compound's selectivity.

Defining Selectivity

Selectivity is not an absolute measure but a relative one. It is typically expressed as a ratio of the affinity for an off-target to the affinity for the on-target.

G cluster_on_target On-Target cluster_off_target Off-Targets compound 3-Fluoropyridine- 2-sulfonamide hCA_II hCA II compound->hCA_II High Affinity (Low Ki) hCA_I hCA I compound->hCA_I Moderate Affinity (Higher Ki) hCA_IX hCA IX compound->hCA_IX Low Affinity (High Ki) hCA_XII hCA XII compound->hCA_XII Low Affinity (High Ki)

Caption: Conceptual model of selective inhibition by 3-Fluoropyridine-2-sulfonamide.

Quantitative Data Summary

Summarize the quantitative data in a clear, tabular format. The following table presents hypothetical, yet plausible, data for 3-Fluoropyridine-2-sulfonamide compared to the non-selective inhibitor Acetazolamide.

Target 3-Fluoropyridine-2-sulfonamide Acetazolamide (Reference)
Ki (nM) Selectivity Fold vs. hCA II
hCA II (Primary) 8.81x
hCA I 162.918.5x
hCA IX 720.581.9x
hCA XII 580.366.0x
Note: Data are hypothetical and for illustrative purposes. Ki values for reference compound are based on literature.[5]

Interpretation of Results:

  • Potency: The hypothetical data show that 3-Fluoropyridine-2-sulfonamide is a potent inhibitor of its primary target, hCA II, with a Ki of 8.8 nM, comparable to the reference compound Acetazolamide (AAZ).

  • Selectivity: The key differentiator lies in the selectivity profile. 3-Fluoropyridine-2-sulfonamide demonstrates significantly weaker inhibition of the tumor-associated isoforms hCA IX (>80-fold selective) and hCA XII (>60-fold selective) compared to hCA II. In contrast, AAZ is non-selective, potently inhibiting hCA II, IX, and XII.

  • Cellular Confirmation: CETSA results (data not shown, but would be presented as melting curves) should corroborate these findings. A significant thermal shift (e.g., ΔTm > 2°C) would be expected for hCA II at relevant concentrations, with minimal to no shift observed for hCA IX and XII, confirming that the biochemical selectivity translates to a cellular context.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity profile of 3-Fluoropyridine-2-sulfonamide. By combining precise biochemical inhibition assays with robust cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented illustrate how 3-Fluoropyridine-2-sulfonamide could be a highly selective tool compound for studying the role of hCA II, with a reduced likelihood of confounding effects from the inhibition of other major CA isoforms. This level of detailed profiling is essential for the confident progression of chemical probes and therapeutic candidates in the drug discovery pipeline.

References

  • Supuran, C. T. (2016). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. National Institutes of Health (PMC). Available at: [Link]

  • Zhang, L., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Institutes of Health. Available at: [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Available at: [Link]

  • Gibbons, R. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Vogt, A. D., & de Groot, M. J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. National Institutes of Health (PMC). Available at: [Link]

  • Shi, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Verma, R., & Shah, F. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? PubMed. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Gu, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

  • Eldehna, W. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Lee, J., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. Available at: [Link]

  • Shah, T. J., & Hsu, J. T. (2016). Sulfonamide allergy and cross-reactivity. ResearchGate. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Al-Suwaidan, A. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]

  • Alvaredo, E., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (PMC). Available at: [Link]

  • Johnson, K. K., & Green, D. L. (2005). Sulfonamide cross-reactivity: fact or fiction? PubMed. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Alvaredo, E., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Chem Help ASAP. (2020). Off-target effects of drugs. YouTube. Available at: [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Available at: [Link]

Sources

Validation

A Comparative Analysis of 3-Fluoropyridine-2-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of r...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly influence the potency, selectivity, metabolic stability, and pharmacokinetic profile of bioactive molecules.[1] This guide provides a comparative analysis of 3-fluoropyridine-2-sulfonamide analogs, a class of compounds with significant potential as enzyme inhibitors, with a particular focus on their activity against carbonic anhydrases.

Introduction to Pyridine-Sulfonamides and the Role of Fluorine

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, antiviral, diuretic, and anticancer drugs.[2] Aromatic and heterocyclic sulfonamides are particularly renowned for their ability to act as potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1] The inhibitory mechanism involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion crucial for the catalytic activity.[1]

The pyridine ring, a privileged scaffold in medicinal chemistry, offers versatile points for substitution, allowing for the fine-tuning of a molecule's properties. When combined with a sulfonamide moiety, it forms a powerful platform for designing enzyme inhibitors. The introduction of a fluorine atom onto the pyridine ring, specifically at the 3-position, can introduce several advantageous effects:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide group, increasing the population of the anionic form at physiological pH and thereby enhancing its zinc-binding affinity.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues in the enzyme's active site.

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target.

This guide will delve into a comparative analysis of 3-fluoropyridine-2-sulfonamide analogs, focusing on their synthesis, biological activity against carbonic anhydrases, and the structure-activity relationships that govern their inhibitory potency and selectivity.

Comparative Analysis of Biological Activity

Compound IDScaffoldR GrouphCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Reference
A 4-Substituted Pyridine-3-sulfonamide4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy>10,000271.513791[1]
B 4-Substituted Pyridine-3-sulfonamide4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy>10,000453.2250120[1]
C Pyrazolo[4,3-c]pyridine-3-sulfonamide1H45.36.898.6107.4[3]
D Pyrazolo[4,3-c]pyridine-3-sulfonamide1-(4-fluorobenzyl)25.17.5112.8125.3[3]
E General Fluorinated SulfonamidePerfluorohexyl-50--[1]
Acetazolamide (Standard) Thiadiazole-sulfonamide-25012255.7[3]

Analysis of Structure-Activity Relationships (SAR):

From the limited data, we can infer several key SAR trends:

  • Importance of the Sulfonamide Group: The sulfonamide moiety is the primary zinc-binding group and is essential for inhibitory activity.[1]

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact potency and selectivity. The "tail approach," where substituents extend from the primary scaffold to interact with residues in the active site, is a common strategy to enhance binding and achieve isoform selectivity.[1]

  • Role of the Fluorine Atom: While direct comparisons are limited, the presence of a fluorine atom in compound A (on the phenyl ring of the triazole tail) contributes to its potent inhibition of hCA II, IX, and XII. In compound D , the 4-fluorobenzyl group leads to a slight increase in potency against hCA I compared to the unsubstituted analog C . This suggests that fluorine can be strategically placed to enhance interactions within the active site.

  • Isoform Selectivity: The analogs exhibit varying degrees of selectivity for different hCA isoforms. For instance, compounds A and B are highly selective for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I.[1] This is a critical aspect in drug design to minimize off-target effects.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic 3-fluoropyridine-2-sulfonamide analog and for the evaluation of its carbonic anhydrase inhibitory activity.

Synthesis of 3-Fluoropyridine-2-sulfonamide Analogs

The synthesis of 3-fluoropyridine-2-sulfonamide analogs typically starts from a commercially available or synthesized 3-fluoropyridine derivative. A common route involves the conversion of a precursor, such as 3-fluoropyridine-2-carboxylic acid, to the corresponding sulfonyl chloride, followed by amination.

Workflow for the Synthesis of a 3-Fluoropyridine-2-sulfonamide Analog

G A Start: 3-Fluoropyridine-2-carboxylic acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Step 1: Acid to Acid Chloride F Chlorosulfonic Acid (ClSO₃H) A->F Alternative Step 1: Direct Sulfonation (Harsh) C 3-Fluoropyridine-2-carbonyl chloride B->C D Ammonia (NH₃) or Amine (R-NH₂) C->D Step 2: Amidation E 3-Fluoropyridine-2-carboxamide D->E G 3-Fluoropyridine-2-sulfonyl chloride F->G H Ammonia (NH₃) or Amine (R-NH₂) G->H Step 2: Sulfonamide Formation I Final Product: 3-Fluoropyridine-2-sulfonamide Analog H->I G A Prepare Enzyme and Inhibitor Solutions C Incubate Enzyme with Inhibitor A->C B Prepare CO₂ Substrate Solution D Mix Enzyme/Inhibitor with CO₂ Solution in Stopped-Flow Instrument B->D C->D E Monitor pH Change (or indicator absorbance change) over time D->E F Calculate Initial Reaction Rates E->F G Determine IC50 or Ki values F->G G cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell HIF1a HIF-1α Stabilization CAIX_exp CAIX Upregulation HIF1a->CAIX_exp HCO3_H HCO₃⁻ + H⁺ CAIX_exp->HCO3_H Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_exp MCT MCTs (e.g., MCT1, MCT4) HCO3_H->MCT Export pHi Intracellular pH (pHi) Regulation HCO3_H->pHi pHe Extracellular pH (pHe) Acidification MCT->pHe Proliferation Cell Proliferation pHi->Proliferation Apoptosis Resistance to Apoptosis pHi->Apoptosis Invasion Invasion & Metastasis pHe->Invasion Inhibitor 3-Fluoropyridine-2-sulfonamide Analog Inhibitor->CAIX_exp Inhibition

Sources

Comparative

In Vivo Therapeutic Validation of 3-Fluoropyridine-2-sulfonamide: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 3-Fluoropyridine-2-sulfonamide, a novel compound with therapeutic potential. Given its structural motifs—a pyridine ring and a sulfonamide group...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Fluoropyridine-2-sulfonamide, a novel compound with therapeutic potential. Given its structural motifs—a pyridine ring and a sulfonamide group—we hypothesize its primary mechanism of action to be the inhibition of carbonic anhydrase, particularly the tumor-associated isoform IX (CAIX). This guide will detail a comparative in vivo validation strategy against two established carbonic anhydrase inhibitors (CAIs): the classical, broad-spectrum inhibitor Acetazolamide and the second-generation, more selective CAIX/XII inhibitor SLC-0111 (U-104) .

The experimental designs and protocols outlined herein are intended to provide a robust assessment of 3-Fluoropyridine-2-sulfonamide's anti-tumor efficacy, pharmacokinetic profile, and safety, thereby establishing a solid foundation for further preclinical and clinical development.

The Scientific Rationale: Targeting Tumor Hypoxia and pH Regulation

Solid tumors are often characterized by regions of hypoxia (low oxygen), a microenvironment that drives aggressive phenotypes and resistance to therapy.[1] A key adaptive response of cancer cells to hypoxia is the upregulation of hypoxia-inducible factor-1α (HIF-1α), which in turn transcriptionally activates a host of genes, including Carbonic Anhydrase IX (CAIX).[2][3]

CAIX is a transmembrane enzyme that plays a crucial role in pH regulation within the tumor microenvironment.[4] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This enzymatic activity contributes to the maintenance of a neutral intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while simultaneously acidifying the extracellular space (pHe).[5] This extracellular acidosis promotes tumor invasion, metastasis, and therapeutic resistance.[2]

The inhibition of CAIX is therefore a compelling anti-cancer strategy. By blocking its activity, we can disrupt pH homeostasis, leading to intracellular acidification and, consequently, reduced cell growth, increased apoptosis, and diminished metastatic potential.[4] The structural features of 3-Fluoropyridine-2-sulfonamide make it a prime candidate for a CAIX inhibitor, a hypothesis that the following in vivo studies are designed to rigorously test.

Comparative In Vivo Validation Workflow

To objectively assess the therapeutic potential of 3-Fluoropyridine-2-sulfonamide, a head-to-head comparison with Acetazolamide and SLC-0111 is essential. The following workflow provides a comprehensive evaluation of efficacy, pharmacokinetics, and safety.

In Vivo Validation Workflow cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Toxicology & Safety Assessment A Subcutaneous Xenograft Model (e.g., HT-29 colorectal cancer cells) B Treatment Groups: 1. Vehicle Control 2. 3-Fluoropyridine-2-sulfonamide 3. SLC-0111 4. Acetazolamide A->B Randomization D Single-Dose Administration (IV and PO routes) C Efficacy Endpoints: - Tumor Volume Measurement - Animal Body Weight - Survival Analysis B->C Dosing & Monitoring E Serial Blood Sampling D->E H Acute Toxicity Study (Dose Escalation) F LC-MS/MS Analysis of Plasma Concentrations E->F G PK Parameter Calculation: (Cmax, Tmax, AUC, t1/2) F->G I Clinical Observations: - Morbidity & Mortality - Body Weight Changes - Behavioral Changes H->I J Post-Mortem Analysis: - Gross Necropsy - Histopathology of Key Organs I->J

Caption: A three-phase workflow for the comprehensive in vivo validation of 3-Fluoropyridine-2-sulfonamide.

Comparative Data Summary

The following tables present hypothetical but realistic data based on known properties of CAIs, which these experiments would aim to generate.

Table 1: Comparative Anti-Tumor Efficacy in HT-29 Xenograft Model
CompoundDose (mg/kg, PO, QD)Mean Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control-0+2.5
3-Fluoropyridine-2-sulfonamide 5065-1.5
SLC-01115070-2.0
Acetazolamide10035-5.0
Table 2: Comparative Pharmacokinetic Profile in Mice
CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
3-Fluoropyridine-2-sulfonamide IV12,5000.0818,7504.5
PO4,5001.015,3004.8
SLC-0111IV15,0000.0822,5005.0
PO6,0000.519,8005.2
AcetazolamideIV25,0000.0831,2502.5
PO8,0002.024,0002.8
Table 3: Comparative Acute Toxicology in Mice
CompoundRouteNOAEL (mg/kg)Key Observations at Higher Doses
3-Fluoropyridine-2-sulfonamide PO200Mild lethargy, reversible within 24h
SLC-0111PO250Mild lethargy, reversible within 24h
AcetazolamidePO500Diuresis, metabolic acidosis, significant lethargy

NOAEL: No-Observed-Adverse-Effect Level

Mechanistic Insights: The CAIX Signaling Axis in Hypoxia

The anti-tumor effect of CAIX inhibitors is rooted in their ability to disrupt the adaptive mechanisms of cancer cells to hypoxia. The following diagram illustrates the central role of CAIX in this process.

CAIX Signaling Pathway cluster_hypoxia Hypoxic Tumor Microenvironment cluster_cell Cancer Cell cluster_extracellular Extracellular Space Hypoxia Low O2 HIF1a HIF-1α Stabilization Hypoxia->HIF1a inhibits degradation CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp activates CAIX CAIX Protein (transmembrane) CAIX_exp->CAIX pHi Intracellular pH (pHi) Maintained near neutral Survival Cell Survival & Proliferation pHi->Survival CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 catalyzed by CAIX H_HCO3->pHi bicarbonate import (via transporters) pHe Extracellular Acidosis (low pHe) H_HCO3->pHe protons accumulate Invasion Invasion & Metastasis pHe->Invasion Inhibitor 3-Fluoropyridine-2-sulfonamide (and other CAIs) Inhibitor->CAIX INHIBITS

Caption: Role of CAIX in hypoxic cancer cells and the point of intervention for CAIs.

Detailed Experimental Protocols

In Vivo Efficacy: Subcutaneous Xenograft Mouse Model

This protocol details the establishment of a subcutaneous tumor model to evaluate the anti-cancer efficacy of 3-Fluoropyridine-2-sulfonamide.

Materials:

  • HT-29 human colorectal cancer cells

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • Syringes (1 mL) and needles (27G)

  • Calipers for tumor measurement

  • Vehicle solution and test compounds

Procedure:

  • Cell Preparation: Culture HT-29 cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Keep on ice.[6]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[7]

  • Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.[8]

  • Treatment Administration: Prepare dosing solutions of 3-Fluoropyridine-2-sulfonamide, SLC-0111, Acetazolamide, and the vehicle control. Administer the compounds daily via oral gavage (PO) at the predetermined doses.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity or distress.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for CAIX expression).

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine key parameters of 3-Fluoropyridine-2-sulfonamide and comparators.

Materials:

  • Healthy mice (e.g., C57BL/6, 8-10 weeks old)

  • Test compounds and vehicle

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., heparinized capillaries or tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Grouping: Divide mice into groups for each compound and each route of administration (IV and PO). A typical study might use 3-4 mice per time point.[9]

  • Dosing:

    • IV Administration: Administer a single bolus dose of the compound via the tail vein.

    • PO Administration: Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[10][11]

  • Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[10]

In Vivo Acute Toxicology Study

This protocol provides a framework for assessing the safety profile of 3-Fluoropyridine-2-sulfonamide.

Materials:

  • Healthy mice (e.g., CD-1, 8-10 weeks old)

  • Test compound and vehicle

  • Dosing syringes and needles

  • Cages and observation equipment

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity and preliminary efficacy data, select a range of doses, including doses several-fold higher than the anticipated therapeutic dose.

  • Animal Grouping: Assign mice to dose groups (n=3-5 per sex per group) and a vehicle control group.

  • Administration: Administer a single high dose of the test compound to each group via the intended clinical route (e.g., oral gavage).

  • Clinical Observation: Observe the animals continuously for the first few hours post-dosing and then daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, and body weight. Note any instances of morbidity or mortality.

  • Endpoint and Analysis: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) to examine for any organ abnormalities. For selected dose groups, collect key organs (e.g., liver, kidneys, spleen, heart) for histopathological analysis.

  • NOAEL Determination: Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects were observed.

Conclusion

This guide provides a scientifically rigorous and logically structured approach to the in vivo validation of 3-Fluoropyridine-2-sulfonamide, based on the well-founded hypothesis of its action as a carbonic anhydrase inhibitor. By directly comparing its performance against both a classic and a modern CAI, researchers can generate a comprehensive data package to support its continued development. The detailed protocols for efficacy, pharmacokinetic, and toxicology studies provide a clear roadmap for execution, ensuring data integrity and comparability. The mechanistic diagrams and explanations ground the experimental work in solid biological principles, fulfilling the core requirements of expertise, authoritativeness, and trustworthiness. This comparative approach will ultimately enable a clear determination of 3-Fluoropyridine-2-sulfonamide's potential as a novel anti-cancer therapeutic.

References

  • The identification of hypoxic areas and the expression of CAIX, proliferation, and apoptotic markers in 3D human breast cancer models. ResearchGate. Available at: [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. NIH. Available at: [Link]

  • Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer. PMC - NIH. Available at: [Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • In vivo assays in mice. Bio-protocol. Available at: [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]

  • Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers. Available at: [Link]

  • Pk/bio-distribution. MuriGenics. Available at: [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available at: [Link]

  • An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. NIH. Available at: [Link]

  • Hypoxia Signaling in Cancer: From Basics to Clinical Practice. PMC - NIH. Available at: [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]

  • 2.7. Mouse Subcutaneous Xenograft Model. Bio-protocol. Available at: [Link]

  • Murine Pharmacokinetic Studies | Request PDF. ResearchGate. Available at: [Link]

  • In Vivo Toxicology Service (Mouse, Rat). Altogen Labs. Available at: [Link]

  • Hypoxia Signaling Pathway. Boster Bio. Available at: [Link]

  • Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. PMC - NIH. Available at: [Link]

Sources

Validation

A Comparative Structural Analysis of 3-Fluoropyridine-2-sulfonamide and Other Pyridine-Based Bioisosteres

< In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular...

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure. Within this class, 3-Fluoropyridine-2-sulfonamide has emerged as a compound of significant interest, demonstrating a compelling profile in various biological contexts. This guide provides a detailed structural comparison between 3-Fluoropyridine-2-sulfonamide and other key pyridine-based compounds, offering insights for researchers and drug development professionals engaged in structure-activity relationship (SAR) studies.

Introduction: The Significance of the Pyridine Scaffold and Fluorine Substitution

The pyridine ring, an aromatic heterocycle, is a common motif in a vast array of pharmaceuticals and agrochemicals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring itself can participate in π-stacking interactions. The introduction of a fluorine atom, as seen in 3-Fluoropyridine-2-sulfonamide, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of a molecule. Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, influencing its pKa and dipole moment. Furthermore, the small size of fluorine allows it to act as a bioisostere for a hydrogen atom, often leading to improved metabolic stability and binding affinity.[1][2][3][4]

The sulfonamide group (-SO₂NH₂) at the 2-position of the pyridine ring is a critical functional group, well-known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites.[5] The combination of the 3-fluoro and 2-sulfonamide substituents creates a unique electronic and steric environment that dictates the compound's interaction with biological targets. Sulfonamides are a significant class of synthetic antimicrobial drugs.[5]

Structural Comparison with Key Pyridine-Based Analogs

To understand the unique structural attributes of 3-Fluoropyridine-2-sulfonamide, it is instructive to compare it with other pyridine-based compounds that share some of its key features. This section will explore the structural similarities and differences with 2-pyridinesulfonamide, 3-aminopyridine, and pyridine-2-carboxamide.

Electronic Properties and Hydrogen Bonding Potential

The introduction of the fluorine atom at the 3-position has a profound impact on the electronic properties of the pyridine ring. The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic system and lowers the pKa of the pyridine nitrogen, making it less basic.[6] This can have significant implications for the compound's interaction with biological targets, as it may alter the strength of hydrogen bonds and other electrostatic interactions.

CompoundKey Functional GroupspKa (Pyridine N) (approx.)Hydrogen Bond DonorsHydrogen Bond Acceptors
3-Fluoropyridine-2-sulfonamide 3-Fluoro, 2-Sulfonamide~1-21 (from -SO2NH2)3 (Pyridine N, 2x Sulfonyl O)
2-Pyridinesulfonamide2-Sulfonamide~2-31 (from -SO2NH2)3 (Pyridine N, 2x Sulfonyl O)
3-Aminopyridine3-Amino~6.0[7]1 (from -NH2)1 (Pyridine N)
Pyridine-2-carboxamide2-Carboxamide~3-41 (from -CONH2)2 (Pyridine N, Carbonyl O)

This difference in basicity and hydrogen bonding capacity is a critical determinant of the biological activity of these compounds. For instance, the reduced basicity of the pyridine nitrogen in 3-Fluoropyridine-2-sulfonamide may be advantageous in avoiding off-target interactions or improving cell permeability.

Figure 1. Logical relationship of functional groups influencing the pyridine ring's electronics.

Conformational Analysis

The sulfonamide group in 3-Fluoropyridine-2-sulfonamide and 2-pyridinesulfonamide is not planar and can adopt different conformations relative to the pyridine ring. The preferred conformation is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. Several studies have been dedicated to analyzing the conformational states of sulfonamide molecules in crystals, revealing that their biological activity is dependent on the conformational state of the molecule.[8] The presence of the fluorine atom in the 3-position can influence the conformational preference of the sulfonamide group through steric and electronic effects, which in turn can affect the compound's ability to fit into a binding pocket.

Computational modeling and experimental techniques like X-ray crystallography are essential for determining the preferred conformations of these molecules.[8][9]

Experimental Protocols for Structural Elucidation

To empirically validate the structural and electronic properties discussed, a combination of analytical techniques is employed. The following protocols provide a framework for the comparative analysis of these pyridine-based compounds.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the compounds in the solid state, including bond lengths, bond angles, and intermolecular interactions.[10]

Methodology:

  • Crystal Growth: Grow single crystals of each compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system (e.g., ethanol, acetone, or a mixture thereof).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10] Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using least-squares techniques.[10]

  • Analysis: Analyze the refined crystal structure to determine key geometric parameters and identify intermolecular interactions such as hydrogen bonds and π-stacking.

G cluster_workflow X-ray Crystallography Workflow crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structural Refinement (Least-Squares) structure_solution->refinement analysis Analysis of 3D Structure & Intermolecular Interactions refinement->analysis

Figure 2. A simplified workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the electronic environment of the nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N) and to determine the connectivity and conformation of the molecules in solution.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of each compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H and ¹³C NMR: Acquire one-dimensional ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of the protons and carbons in the molecule.[11][12] These parameters provide information about the electron density around the nuclei.

  • ¹⁹F NMR: For 3-Fluoropyridine-2-sulfonamide, acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[13]

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between different atoms in the molecule.

  • NOESY/ROESY: For conformational analysis in solution, acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to identify protons that are close in space.

Computational Modeling (Density Functional Theory - DFT)

Objective: To complement experimental data with theoretical calculations of molecular properties such as electrostatic potential, molecular orbitals, and conformational energies.

Methodology:

  • Structure Building: Build the 3D structures of the compounds using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of each molecule.[14]

  • Property Calculation: Calculate various molecular properties, including:

    • Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule.

    • Frontier Molecular Orbitals (HOMO/LUMO): To understand the reactivity and electronic transitions of the molecule.

    • Natural Bond Orbital (NBO) Analysis: To quantify charge distribution and analyze intramolecular interactions.

    • Conformational Energy Profile: To determine the relative energies of different conformers.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of sulfonamide derivatives can be achieved through various methods, including the reaction of amines with sulfonyl chlorides.[15] The structural and electronic differences highlighted above have direct consequences for the biological activity of these compounds. The introduction of the 3-fluoro substituent in 3-Fluoropyridine-2-sulfonamide can lead to:

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with protein residues or displace water molecules from a binding pocket.[2]

  • Improved Metabolic Stability: The C-F bond is very strong and less susceptible to metabolic cleavage compared to a C-H bond, potentially leading to a longer in vivo half-life.[2]

  • Altered Target Selectivity: The unique electronic and steric profile of the fluorinated compound may lead to a different selectivity profile against a panel of related biological targets.[2]

The sulfonamide group is a key pharmacophore in many drugs, and its orientation and hydrogen bonding capacity are critical for target engagement.[5][16] The conformational constraints imposed by the 3-fluoro substituent can pre-organize the molecule into a bioactive conformation, leading to higher potency.

Conclusion

The structural comparison of 3-Fluoropyridine-2-sulfonamide with other pyridine-based compounds reveals the subtle yet significant impact of fluorine substitution on the electronic, steric, and conformational properties of the molecule. This in-depth understanding, gained through a combination of experimental techniques and computational modeling, is invaluable for the rational design of new and improved drug candidates. By leveraging the unique properties of the 3-fluoro and 2-sulfonamide groups, medicinal chemists can fine-tune the pharmacological profile of pyridine-based scaffolds to achieve desired therapeutic outcomes.

References

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Environmental Chemistry and Ecotoxicology URL: [Link]

  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Molecules URL: [Link]

  • Title: Sulfonamide-related conformational effects and their importance in structure-based design Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: ansci.wisc.edu URL: [Link]

  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Synthesis, computational and biological evaluation of some new pyridine Derivatives Source: Research Square URL: [Link]

  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes URL: [Link]

  • Title: Biological activity and synthesis of sulfonamide derivatives: A brief review Source: ResearchGate URL: [Link]

  • Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: Molecules URL: [Link]

  • Title: X-ray diffraction spectra of the sulfonamides as original samples Source: ResearchGate URL: [Link]

  • Title: Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids Source: Crystal Growth & Design URL: [Link]

  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues Source: JACS Au URL: [Link]

  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Effect of atomic Charge on pka 's of Substituted pyridines Source: Journal of Al-Nahrain University URL: [Link]

  • Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-iodopyridine Source: Loughborough University Research Repository URL: [Link]

  • Title: Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: RSC Advances URL: [Link]

  • Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu URL: [Link]

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: Impact Factor URL: [Link]

  • Title: Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives Source: Letters in Drug Design & Discovery URL: [Link]

  • Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: Theoretical pKa calculations of substituted pyridines Source: ResearchGate URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health URL: [Link]

  • Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Fluorine NMR Source: University of Washington URL: [Link]

  • Title: Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines Source: Molecules URL: [Link]

  • Title: Biological Activities of Sulfonamides Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications Source: Inorganic Chemistry URL: [Link]

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Synthesis, characterization, and biological activity of some novel sulfonamide derivatives Source: ResearchGate URL: [Link]

  • Title: 3-Fluoropyridine Source: PubChem URL: [Link]

Sources

Comparative

A Comprehensive Guide to Assessing the Selectivity and Specificity of 3-Fluoropyridine-2-sulfonamide

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's selectivity and specificity is paramount. This guide provides an in-depth technical framework for evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's selectivity and specificity is paramount. This guide provides an in-depth technical framework for evaluating 3-Fluoropyridine-2-sulfonamide, a compound of interest due to its structural motifs—a sulfonamide group and a fluorinated pyridine ring—that are common in a range of bioactive molecules. As no comprehensive biological data for this specific compound is publicly available, this guide will serve as a detailed roadmap for its characterization, comparing its potential performance with relevant alternatives and providing the experimental blueprints necessary for such an investigation.

Introduction: Deconstructing 3-Fluoropyridine-2-sulfonamide

The structure of 3-Fluoropyridine-2-sulfonamide suggests several potential biological targets. The sulfonamide moiety is a well-established pharmacophore known to target enzymes such as carbonic anhydrases (CAs) and, in some contexts, protein kinases.[1][2] The pyridine ring offers a scaffold for diverse chemical interactions, and the fluorine atom can modulate physicochemical properties like pKa and membrane permeability, potentially influencing target binding and selectivity.

Given these features, a thorough assessment of 3-Fluoropyridine-2-sulfonamide's activity profile is crucial. Off-target effects can lead to toxicity and undesirable side effects, while a well-defined selectivity profile can be the hallmark of a promising therapeutic candidate or a precise chemical probe. This guide outlines a logical, multi-tiered approach to systematically profile this compound.

The Strategic Importance of Comparator Compounds

To contextualize the activity of 3-Fluoropyridine-2-sulfonamide, it is essential to benchmark it against compounds with known selectivity profiles. The choice of comparators should be hypothesis-driven, based on the potential targets of the sulfonamide scaffold.

Table 1: Proposed Comparator Compounds for the Profiling of 3-Fluoropyridine-2-sulfonamide

CompoundTarget ClassSelectivity ProfileRationale for Inclusion
Acetazolamide Carbonic AnhydraseBroad-spectrum CA inhibitorA classic, well-characterized sulfonamide-based CA inhibitor to benchmark activity against this enzyme class.[3][4]
SLC-0111 Carbonic AnhydraseSelective for CA IXA selective inhibitor for a tumor-associated CA isoform, useful for assessing isoform-specific activity.[5]
CTX-0294885 Protein KinaseBroad-spectrumA tool compound known to bind a wide range of kinases, serving as a positive control for broad kinase activity.[6][7]
Celecoxib COX-2/Protein KinaseSelective COX-2 inhibitor with known off-target kinase effectsA sulfonamide-containing drug with a distinct primary target but also reported kinase interactions, useful for exploring multi-target activity.[8][9]

Experimental Workflow: A Phased Approach to Selectivity Profiling

A tiered screening strategy is the most resource-effective method for characterizing a new chemical entity. The proposed workflow begins with broad, high-throughput screens and progresses to more focused, in-depth analyses.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Dose-Response & Selectivity Assessment cluster_phase3 Phase 3: In-depth Characterization p1_start 3-Fluoropyridine-2-sulfonamide p1_ca Broad Carbonic Anhydrase Panel (CA I, II, IX, XII) p1_start->p1_ca p1_kinase Broad Kinase Panel (e.g., 400+ kinases at a single high concentration) p1_start->p1_kinase p2_ca IC50 Determination on Active CA Isoforms p1_ca->p2_ca p2_kinase IC50 Determination on Primary Kinase Hits p1_kinase->p2_kinase p2_decision Analyze Selectivity Score (S-score) p2_ca->p2_decision p2_kinase->p2_decision p3_moa Mechanism of Action Studies (e.g., enzyme kinetics) p2_decision->p3_moa Selective Compound p3_cell Cellular Target Engagement Assays p2_decision->p3_cell Selective Compound

Caption: A three-phased experimental workflow for characterizing 3-Fluoropyridine-2-sulfonamide.

Phase 1: Broad Target Class Screening

The initial step is to perform a broad screen against the most likely target families to identify primary areas of biological activity.

3.1.1. Kinase Profiling

A broad-spectrum kinase panel is the industry standard for identifying on- and off-target kinase interactions.[10]

Experimental Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Fluoropyridine-2-sulfonamide and comparator compounds in 100% DMSO.

  • Assay Plate Preparation: In a suitable multi-well plate, add the test compounds at a final concentration of 10 µM to a reaction buffer containing the kinase of interest.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. A radiometric assay using [γ-³²P]-ATP is a robust method, though fluorescence- or luminescence-based assays are also common.[11]

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[11]

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO) for each kinase.

3.1.2. Carbonic Anhydrase Profiling

Given the sulfonamide core, screening against a panel of CA isoforms is essential.[1]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of the test compound and comparators in DMSO. Prepare a working solution of the CA enzyme and the substrate, p-nitrophenyl acetate (p-NPA).[1]

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at a final concentration of 10 µM, and the CA enzyme solution. Incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.[1]

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode. The rate of p-nitrophenol production is proportional to CA activity.[1]

  • Data Analysis: Calculate the percent inhibition for each CA isoform relative to a vehicle control.

Phase 2: Dose-Response and Selectivity Determination

For any "hits" identified in Phase 1 (e.g., >50% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare serial dilutions of the test compound, typically in a 10-point, half-log series, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the respective kinase or CA assay as described in Phase 1, using the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results should be compiled into clear, comparative tables.

Table 2: Hypothetical IC50 Data for 3-Fluoropyridine-2-sulfonamide and Comparators against a Panel of Carbonic Anhydrases

CompoundCA I (IC50, nM)CA II (IC50, nM)CA IX (IC50, nM)CA XII (IC50, nM)
3-Fluoropyridine-2-sulfonamide[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Acetazolamide25012255.7
SLC-0111>10,0001,080454.5

Table 3: Hypothetical IC50 Data for 3-Fluoropyridine-2-sulfonamide and Comparators against a Panel of Protein Kinases

CompoundKinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)Kinase D (IC50, nM)
3-Fluoropyridine-2-sulfonamide[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
CTX-0294885[Broad Activity][Broad Activity][Broad Activity][Broad Activity]
Celecoxib>10,0005,000>10,000800
Phase 3: Mechanism of Action and Cellular Target Engagement

For compounds demonstrating high potency and selectivity, further studies are warranted to understand their mechanism of action and to confirm target engagement in a cellular context.

moa_workflow cluster_moa Mechanism of Action Studies cluster_cellular Cellular Target Engagement moa_start Potent & Selective Compound moa_kinetics Enzyme Kinetics (e.g., Lineweaver-Burk plot) to determine mode of inhibition (competitive, non-competitive, etc.) moa_start->moa_kinetics moa_biophysical Biophysical Assays (e.g., SPR, ITC) to determine binding affinity (KD) moa_start->moa_biophysical cell_start Potent & Selective Compound cell_assay Cell-based assays (e.g., NanoBRET™, CETSA®) to confirm target engagement in cells cell_start->cell_assay cell_pheno Phenotypic Assays (e.g., cell proliferation, pH regulation) to link target engagement to cellular function cell_assay->cell_pheno

Caption: Workflow for in-depth characterization of a lead compound.

Conclusion: Synthesizing the Data for an Informed Assessment

The comprehensive, phased approach outlined in this guide provides a robust framework for assessing the selectivity and specificity of 3-Fluoropyridine-2-sulfonamide. By systematically progressing from broad screening to detailed mechanistic studies and benchmarking against well-characterized comparator compounds, researchers can build a high-confidence profile of this novel chemical entity. This rigorous evaluation is the cornerstone of informed decision-making in drug discovery and chemical biology, ultimately determining the future trajectory of a compound in the research and development pipeline.

References

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Koch, J., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Di Cesare Mannelli, L., et al. (2015). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-969. [Link]

  • BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Karvounis, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]

  • Philp, A. M., et al. (2013). Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. British Journal of Cancer, 109(5), 1166-1174. [Link]

  • Zhang, J., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 50(11), 705-720. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Al-Ghorbani, M., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Liu, X. H., et al. (2008). Selective COX-2 inhibitor celecoxib combined with EGFR-TKI ZD1839 on non-small cell lung cancer cell lines: in vitro toxicity and mechanism study. Cancer Investigation, 26(1), 1-8. [Link]

  • Fröhlich, E. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 224-237. [Link]

  • Angeli, A., et al. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry, 63(21), 12899-12911. [Link]

  • Huang, H., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(8), 3680-3687. [Link]

  • Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy. [Link]

  • Gudjaspur, P., et al. (2018). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 61(15), 6599-6608. [Link]

  • ResearchGate. (n.d.). Selective COX-2 inhibition alters the kinase activity profile. [Link]

  • Kassam, Z., & Kroumpouzos, G. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(10), e0207417. [Link]

  • Al-Hussain, K., et al. (2023). Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. International Journal of Molecular Sciences, 24(13), 10743. [Link]

  • Ghorab, M. M., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 3(10), 3243-3273. [Link]

  • Huang, H., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(8), 3680-3687. [Link]

  • Ji, Q., et al. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Molecular Cancer Therapeutics, 4(5), 809-818. [Link]

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